1-Decanamine, N-decyl-N-methyl-, N-oxide
Description
Structure
2D Structure
Properties
CAS No. |
100545-50-4 |
|---|---|
Molecular Formula |
C21H45NO |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N-decyl-N-methyldecan-1-amine oxide |
InChI |
InChI=1S/C21H45NO/c1-4-6-8-10-12-14-16-18-20-22(3,23)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI Key |
GATZCJINVHTSTO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)[O-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)[O-] |
Other CAS No. |
100545-50-4 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Decanamine, N-decyl-N-methyl-, N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanamine, N-decyl-N-methyl-, N-oxide, also known as N,N-didecyl-N-methylamine N-oxide, is a tertiary amine oxide surfactant. This class of compounds is characterized by a hydrophilic amine oxide headgroup and hydrophobic alkyl chains. This amphipathic nature allows them to be utilized in a variety of applications, including as detergents, emulsifying agents, and foam stabilizers. In a research context, they are of particular interest for their ability to solubilize membranes and purify membrane proteins. This document provides a technical overview of the core properties of this compound, its safety and handling considerations, and a generalized experimental protocol for characterizing a key property of surfactants.
Core Properties
The following tables summarize the known physicochemical and toxicological properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H45NO | PubChem[1] |
| Molecular Weight | 327.6 g/mol | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| XLogP3-AA (Computed) | 8.7 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 19 | PubChem[1] |
Toxicological & Hazard Information
This compound is classified as hazardous and should be handled with appropriate safety precautions.[2]
| Hazard Statement | GHS Classification | Source |
| Causes severe skin burns and eye damage | H314 (100%) | PubChem[1] |
| Causes serious eye damage | H318 (100%) | PubChem[1] |
| May cause respiratory irritation | H335 (100%) | PubChem[1] |
| Very toxic to aquatic life | H400 (100%) | PubChem[1] |
| Very toxic to aquatic life with long lasting effects | H410 (100%) | PubChem[1] |
Key Surfactant Behavior: Micelle Formation
A critical property of surfactants like this compound is their ability to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] Below the CMC, the surfactant molecules exist as monomers. As the concentration increases to the CMC, the molecules self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic headgroups are exposed to the aqueous environment. This phenomenon is fundamental to their detergent and solubilizing capabilities.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of this compound are not widely published. However, a general method for determining a key parameter for any surfactant, the Critical Micelle Concentration (CMC), is provided below. This method utilizes a dye that changes its spectrophotometric properties upon encapsulation within the hydrophobic core of the micelles.
General Protocol: Determination of Critical Micelle Concentration (CMC) by Dye Solubilization
Objective: To determine the CMC of a surfactant by observing the change in absorbance of a water-insoluble dye as a function of surfactant concentration.
Materials:
-
This compound (or other surfactant)
-
Water-insoluble dye (e.g., 1-(2-pyridylazo)-2-naphthol)
-
Acetone
-
Deionized water
-
Spectrophotometer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Dye Stock: Dissolve a small amount of the water-insoluble dye in acetone.
-
Preparation of Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.
-
Preparation of Sample Series: Prepare a series of dilutions of the surfactant stock solution in volumetric flasks. The concentration range should span the expected CMC.
-
Dye Addition: To each dilution, add a small, constant volume of the dye stock solution. The acetone will evaporate, leaving the water-insoluble dye suspended in the aqueous surfactant solutions.
-
Equilibration: Allow the solutions to stir for a set period to ensure equilibrium is reached and any formed micelles have encapsulated the dye.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye when it is solubilized in the micelles.
-
Data Analysis: Plot the absorbance as a function of surfactant concentration. The plot will typically show two linear regions. The intersection of these two lines corresponds to the Critical Micelle Concentration.
Applications in Research and Development
While specific protocols are proprietary or not publicly available, the applications of N,N-didecyl-N-methylamine N-oxide and similar surfactants are found in various fields:
-
Biochemistry and Drug Development: Used to solubilize biological membranes and extract membrane proteins for structural and functional studies.[4]
-
Personal Care Products: Incorporated into formulations for hair care and other cosmetics.
-
Industrial Applications: Utilized as flame retardants and in topical anesthetic compositions.
Conclusion
This compound is a versatile surfactant with a range of applications stemming from its amphipathic properties. While comprehensive experimental data on its basic physical properties is limited in publicly accessible literature, its hazardous nature is well-documented and necessitates careful handling. The principles of micelle formation are central to its function, and standardized methods exist to characterize this key behavior for this and other surfactants. Further research into the specific properties of this compound would be beneficial for its tailored application in scientific and industrial settings.
References
An In-depth Technical Guide to 1-Decanamine, N-decyl-N-methyl-, N-oxide (CAS: 100545-50-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 1-Decanamine, N-decyl-N-methyl-, N-oxide is limited. This document summarizes the existing data and highlights areas where further research is needed.
Introduction
This compound, also known as didecylmethylamine oxide, is a tertiary amine oxide with the CAS number 100545-50-4.[1] Tertiary amine oxides are a class of compounds characterized by a central nitrogen atom bonded to three organic groups and one oxygen atom. This structure imparts surfactant properties, making them useful in a variety of industrial applications. While its primary documented use is as a chemical intermediate, its structural features suggest potential for further investigation in research and development settings.[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₅NO | PubChem[1] |
| Molecular Weight | 327.6 g/mol | PubChem[1] |
| IUPAC Name | N-decyl-N-methyldecan-1-amine oxide | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| XLogP3-AA (Computed) | 8.7 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 18 | PubChem[1] |
Synthesis and Manufacturing
Information regarding the specific industrial synthesis of this compound is proprietary. However, the general synthesis of tertiary amine oxides involves the oxidation of the corresponding tertiary amine.
A potential synthetic pathway is illustrated in the diagram below. This process would involve the N-alkylation of a primary or secondary amine to form N-decyl-N-methyl-decanamine, followed by an oxidation step.
Caption: A potential two-step synthesis of this compound.
Biological Activity and Toxicology
Detailed studies on the specific biological activities of this compound are not available in the peer-reviewed scientific literature. Its primary characterization in the public domain relates to its hazard profile.
Hazard Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
These classifications suggest that the compound is corrosive and an irritant. Researchers and drug development professionals should handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Due to the lack of publicly available data, no signaling pathways or specific molecular targets have been identified for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not described in the available literature. For researchers interested in working with this compound, the following general experimental workflow for characterizing a novel surfactant-like molecule could be adapted.
Caption: A general workflow for the characterization of a novel surfactant compound.
Applications and Future Directions
The documented use of this compound is as a chemical intermediate.[1] The long alkyl chains and the polar amine oxide headgroup are characteristic of a cationic/non-ionic surfactant (depending on pH). This suggests potential applications in areas such as:
-
Detergents and Cleaners: Due to its surfactant properties.
-
Biocides: Some quaternary ammonium compounds exhibit antimicrobial properties.
-
Drug Delivery: As a potential excipient, solubilizer, or penetration enhancer, though extensive toxicological studies would be required.
Given the limited available data, significant research is needed to explore these potential applications and to understand the biological activity and safety profile of this compound.
Conclusion
This compound is a tertiary amine oxide with limited publicly available technical data beyond its basic physicochemical properties and hazard classifications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on establishing robust experimental data for its physicochemical properties, developing and documenting synthetic and analytical protocols, and conducting comprehensive biological and toxicological evaluations to determine its potential for new applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Didecylmethylamine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylmethylamine oxide (CAS No. 100545-50-4) is a tertiary amine oxide that belongs to the class of amphiphilic compounds, exhibiting both hydrophilic and hydrophobic properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile. The information presented is intended to support research and development activities, particularly in the fields of drug development, material science, and industrial applications where surfactant properties are of interest.
Core Physical and Chemical Properties
Didecylmethylamine oxide is a long-chain aliphatic amine oxide. Its molecular structure, consisting of two decyl chains and a methyl group attached to a nitrogen oxide moiety, imparts its characteristic surfactant properties.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C21H45NO | [1] |
| Molecular Weight | 327.6 g/mol | [1] |
| Physical State | Liquid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (predicted) | [2][3] |
| Density | Not available |
Properties of Didecylmethylamine (Precursor):
| Property | Value | Reference |
| Melting Point | -7.4 °C | [3][4] |
| Boiling Point | 145 °C at 2 mmHg | [3][4] |
| Density | 0.807 g/mL at 20 °C | [3] |
| Solubility in Water | Insoluble | [2][3] |
Chemical Properties
Didecylmethylamine oxide exhibits chemical behaviors characteristic of amine oxides. It is a weak base and can be protonated in acidic conditions. The nitrogen-oxygen bond is polar, contributing to its surfactant properties.
| Property | Description | Reference |
| Reactivity with Acids | As a weak base, it is expected to react with strong acids in exothermic reactions to form salts. | [5] |
| Thermal Stability | Amine oxides can undergo thermal decomposition. For instance, dimethyllaurylamine oxide, a related compound, decomposes upon heating to yield the corresponding tertiary amine (dimethyllaurylamine) and an alkene (1-dodecene). | |
| Chemical Stability | Generally stable under normal conditions. However, it may be incompatible with strong oxidizing and reducing agents. | |
| Hazard Classification | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | [1] |
Experimental Protocols
Synthesis of Didecylmethylamine Oxide
A common method for the synthesis of tertiary amine oxides is the oxidation of the corresponding tertiary amine with hydrogen peroxide.
Workflow for the Synthesis of Didecylmethylamine Oxide:
Caption: Synthesis of Didecylmethylamine Oxide via Oxidation.
Detailed Protocol: The synthesis of Didecylmethylamine oxide can be achieved by the oxidation of Didecylmethylamine with hydrogen peroxide. The reaction is typically carried out in an aqueous medium. The tertiary amine is mixed with water, and hydrogen peroxide is added dropwise while controlling the temperature. The reaction progress can be monitored by techniques such as titration to determine the remaining amount of unreacted amine or peroxide. Upon completion, the product can be purified to remove any unreacted starting materials and byproducts.
Determination of Physical Properties
Standard laboratory methods can be employed to determine the physical properties of Didecylmethylamine oxide.
Experimental Workflow for Physical Property Determination:
Caption: Workflow for Determining Physical Properties.
-
Melting Point Determination (for viscous liquids): The capillary method is suitable. The sample is introduced into a capillary tube, which is then placed in a melting point apparatus. The temperature at which the substance transitions from a solid to a liquid is recorded. For viscous liquids that may not have a sharp melting point, the temperature range over which melting occurs is noted.
-
Boiling Point Determination: Due to its presumed high molecular weight, the boiling point of Didecylmethylamine oxide is likely to be elevated. The Thiele tube method or distillation can be used.[6] In the Thiele tube method, a small sample is heated in a tube with an inverted capillary, and the temperature at which a steady stream of bubbles emerges is recorded.[6]
-
Solubility Determination (for amphiphilic compounds): The shake-flask method is a standard procedure.[7] An excess amount of the compound is added to a specific solvent (e.g., water, organic solvents) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by a suitable analytical technique like spectroscopy or chromatography.[7]
Chemical Reactivity and Stability
The chemical behavior of Didecylmethylamine oxide is largely dictated by the N-oxide functional group.
Reactivity Profile
-
Reaction with Acids: As a weak base, Didecylmethylamine oxide will react with strong acids in an exothermic neutralization reaction to form the corresponding salt.
-
Reduction: The N-oxide group can be reduced back to the tertiary amine (Didecylmethylamine). This can be achieved using various reducing agents.
-
Thermal Decomposition: At elevated temperatures, amine oxides can undergo elimination reactions. The thermal decomposition of the related compound, dimethyllaurylamine oxide, has been shown to yield the tertiary amine and an alkene.
Logical Relationship of Chemical Reactions:
Caption: Key Chemical Reactions of Didecylmethylamine Oxide.
Stability and Degradation
Didecylmethylamine oxide is generally stable under standard storage conditions. However, its stability can be influenced by factors such as pH, temperature, and the presence of strong oxidizing or reducing agents. Information on specific degradation pathways is limited, but like other amine oxides, it can be susceptible to reduction and thermal decomposition.
Applications in Research and Development
The amphiphilic nature of Didecylmethylamine oxide makes it a candidate for various applications where surface activity is required. Its primary documented use is as an intermediate in the synthesis of other chemical products, such as quaternary ammonium compounds, which have applications as biocides and surfactants.[8] There is also potential for its use in the formation of nanoparticles and in drug delivery systems, leveraging its self-assembling properties.
Conclusion
This technical guide has summarized the key physical and chemical properties of Didecylmethylamine oxide, drawing from available literature and data on analogous compounds. While specific experimental values for some physical properties are yet to be fully documented, the provided information on its synthesis, reactivity, and general characteristics offers a solid foundation for researchers and professionals. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule and expand its applications.
References
- 1. 1-Decanamine, N-decyl-N-methyl-, N-oxide | C21H45NO | CID 93529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Didecyl Methylamines For Sale | 7396-58-9 [whamine.com]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. China Didecyl methylamine,CAS No. 7396-58-9,MA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]
"1-Decanamine, N-decyl-N-methyl-, N-oxide" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Decanamine, N-decyl-N-methyl-, N-oxide, a tertiary amine oxide with applications in various fields of chemical and biomedical research. This guide synthesizes key molecular data, and outlines a conceptual framework for its identification and characterization.
Core Molecular Data
This compound is a chemical compound with the molecular formula C21H45NO.[1][2] Its molecular weight is approximately 327.6 g/mol .[1] This molecule is classified as a tertiary amine oxide, which is evident from the N-oxide functional group attached to a nitrogen atom bonded to three organic substituents (two decyl chains and one methyl group).
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C21H45NO | PubChem[1][2] |
| Molecular Weight | 327.6 g/mol | PubChem[1] |
| Monoisotopic Mass | 327.350115059 Da | PubChem[1] |
| XLogP3-AA | 8.7 | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| CAS Number | 100545-50-4 | PubChem[1] |
Conceptual Workflow for Compound Analysis
The following diagram illustrates a generalized workflow for the analysis and characterization of a chemical entity such as this compound. This process begins with the fundamental identification based on its chemical formula and progresses through various analytical techniques to confirm its structure and purity.
Caption: A conceptual workflow for the systematic analysis of a chemical compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of tertiary amine oxides are extensive and depend on the specific research context. However, a general approach to the synthesis of this compound would involve the oxidation of the corresponding tertiary amine, N,N-didecyl-N-methylamine.
General Synthetic Protocol: Oxidation of a Tertiary Amine
-
Dissolution: The starting tertiary amine, N,N-didecyl-N-methylamine, is dissolved in a suitable solvent such as methanol or dichloromethane.
-
Oxidation: An oxidizing agent, commonly hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution in a controlled manner, often at reduced temperatures (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the N-oxide product.
-
Work-up and Purification: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium sulfite solution). The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure this compound.
Note: This is a generalized protocol and specific conditions such as reaction time, temperature, and stoichiometry of reagents would need to be optimized for this particular synthesis. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
Didecylmethylamine Oxide: A Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Didecylmethylamine oxide (DDMAO) is an amphiphilic molecule with a polar amine oxide head group and two long hydrophobic alkyl chains. This structure imparts surfactant properties, making its solubility characteristics crucial for a wide range of applications, including as a detergent, foam stabilizer, and hair conditioning agent.[1][2] This technical guide provides an in-depth look at the solubility of didecylmethylamine oxide in various solvents, based on available data.
Quantitative Solubility Data
Precise quantitative data on the solubility of didecylmethylamine oxide across a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water is well-established.
| Solvent | Temperature | Solubility | Units |
| Water | Not Specified | up to 80 | % by weight |
This data is derived from a patent describing that didecylmethylamine oxide can be prepared as an 80 weight percent aqueous concentration, indicating high water solubility.[3]
Qualitative Solubility Profile
Water: Didecylmethylamine oxide exhibits excellent water dispersibility and solubility.[3] As an amine oxide, its behavior in aqueous solutions is pH-dependent. In neutral and alkaline conditions, it behaves as a nonionic surfactant, while in acidic solutions, it becomes protonated and exhibits cationic properties.[2] The high polarity of the amine oxide head group contributes significantly to its aqueous solubility.[1]
Organic Solvents: Generally, small amine oxides are characterized by poor solubility in most organic solvents.[1][4] While specific data for the long-chain didecylmethylamine oxide is scarce, its amphiphilic nature suggests it will have some degree of solubility in polar organic solvents. For instance, isopropanol has been used to reduce the viscosity of DDMAO solutions during synthesis, implying at least partial miscibility.[3] The two long decyl chains contribute to its hydrophobic character, suggesting potential solubility in less polar organic solvents as well.
Factors Influencing Solubility
The solubility of didecylmethylamine oxide is governed by several factors, primarily stemming from its amphiphilic chemical structure.
Caption: Factors influencing the solubility of Didecylmethylamine Oxide.
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of didecylmethylamine oxide were not found in the reviewed literature, standard methodologies for assessing the solubility of surfactants can be applied.
Titration for Relative Solubility Number (RSN)
This method provides an alternative to the Hydrophilic-Lipophilic Balance (HLB) for assessing surfactant properties.
-
Principle: A solution of the surfactant in a non-polar solvent (e.g., toluene) and a co-solvent (e.g., ethylene glycol dimethyl ether) is titrated with water until turbidity is observed. The amount of water added provides the Relative Solubility Number (RSN).[5]
-
Apparatus: Burette, titration flask, magnetic stirrer.
-
Procedure Outline:
-
Prepare a standard solution of the surfactant in the chosen solvent system.
-
Titrate this solution with deionized water at a constant rate while stirring.
-
Record the volume of water at which the solution becomes turbid.
-
The RSN is calculated based on the amount of water required to induce phase separation.
-
Spectrophotometric Determination using Dye Solubilization
This method is often used to determine the Critical Micelle Concentration (CMC), which is related to solubility.
-
Principle: A water-insoluble dye is added to aqueous solutions of the surfactant at various concentrations. The concentration at which a sharp increase in the absorbance of the dye is observed corresponds to the CMC, where the dye is solubilized within the micelles.[6]
-
Apparatus: UV-Vis spectrophotometer, volumetric flasks.
-
Procedure Outline:
-
Prepare a series of surfactant solutions in water at different concentrations.
-
Add a constant, small amount of a water-insoluble dye (e.g., Sudan I) to each solution.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the dye's maximum wavelength.
-
Plot absorbance versus surfactant concentration. The point of inflection indicates the CMC. The magnitude of the absorbance above the CMC is related to the solubilization capacity.[6]
-
Conductivity Measurement
This method is particularly useful for ionic or ionizable surfactants like DDMAO in acidic solutions.
-
Principle: The electrical conductivity of a surfactant solution is measured as a function of its concentration. The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot.
-
Apparatus: Conductivity meter, thermostatted water bath.
-
Procedure Outline:
-
Prepare a stock solution of the surfactant in deionized water.
-
Make a series of dilutions to cover a range of concentrations below and above the expected CMC.
-
Measure the conductivity of each solution at a constant temperature.
-
Plot conductivity versus surfactant concentration. The intersection of the two linear portions of the graph gives the CMC.
-
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. US4659565A - Amine oxide hair conditioner - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Didecylmethylamine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylmethylamine oxide is a tertiary amine oxide surfactant characterized by a hydrophilic amine oxide head group and two hydrophobic decyl chains. This amphiphilic structure imparts surface-active properties, making it relevant in various industrial and research applications, including as a detergent, emulsifier, and foam stabilizer. A thorough spectroscopic characterization is essential for confirming its molecular structure, assessing its purity, and understanding its chemical properties. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for didecylmethylamine oxide and details the experimental protocols for their acquisition.
Data Presentation
Due to the limited availability of publicly accessible, complete experimental spectra for didecylmethylamine oxide, this section presents the expected spectroscopic data based on its chemical structure and known spectral characteristics of analogous long-chain amine oxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Didecylmethylamine Oxide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(O)-CH₃ | 3.1 - 3.3 | singlet | 3H |
| -CH₂ -N(O)- | 3.0 - 3.2 | triplet | 4H |
| -CH₂-CH₂ -N(O)- | 1.6 - 1.8 | multiplet | 4H |
| -(CH₂)₇- | 1.2 - 1.4 | broad multiplet | 28H |
| -CH₃ (terminal) | 0.8 - 0.9 | triplet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for Didecylmethylamine Oxide
| Carbon Atom | Chemical Shift (δ, ppm) |
| -N(O)-C H₃ | 50 - 55 |
| -C H₂-N(O)- | 65 - 70 |
| -CH₂-C H₂-N(O)- | 25 - 30 |
| -(C H₂)₇- | 22 - 32 |
| -C H₃ (terminal) | 14 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for Didecylmethylamine Oxide
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2955 - 2965 | C-H stretch (asymmetric, -CH₃) | Strong |
| 2915 - 2925 | C-H stretch (asymmetric, -CH₂) | Strong |
| 2870 - 2880 | C-H stretch (symmetric, -CH₃) | Medium |
| 2845 - 2855 | C-H stretch (symmetric, -CH₂) | Medium |
| 1460 - 1470 | C-H bend (scissoring, -CH₂) | Medium |
| 950 - 970 | N-O stretch | Strong |
Mass Spectrometry (MS)
Table 4: Expected Mass-to-Charge Ratios (m/z) for Didecylmethylamine Oxide in ESI-MS
| Ion | m/z | Notes |
| [M+H]⁺ | 328.3 | Protonated molecular ion |
| [M-O+H]⁺ | 312.3 | Loss of oxygen from the protonated molecular ion |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of didecylmethylamine oxide.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid didecylmethylamine oxide sample directly onto the ATR crystal, ensuring good contact.
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of didecylmethylamine oxide (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).
-
A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation for positive ion mode analysis.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50 - 1000.
-
Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) can be selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer. A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H-16]⁺).[1][2]
Data Processing:
-
Identify the mass-to-charge ratio of the molecular ion and any adducts.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
Mandatory Visualization
Caption: Workflow for the spectroscopic characterization of didecylmethylamine oxide.
References
Unraveling the Thermal Behavior of 1-Decanamine, N-decyl-N-methyl-, N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanamine, N-decyl-N-methyl-, N-oxide is a tertiary amine oxide characterized by a polar N-O functional group and long hydrophobic alkyl chains. This amphiphilic nature makes it structurally similar to surfactants and other molecules of interest in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition pathways of this compound is critical for determining its safe handling, storage, and application temperatures, as well as for predicting potential degradation products.
The primary mechanism for the thermal decomposition of tertiary amine oxides lacking a β-hydrogen on one of the alkyl groups is the Cope elimination reaction. This intramolecular process results in the formation of an alkene and a hydroxylamine.
Thermal Stability and Decomposition Data
The thermal decomposition of long-chain amine oxides typically occurs at elevated temperatures. While specific data for this compound is unavailable, the thermal behavior of the analogous compound, N-Dodecyl-N,N-dimethylamine N-oxide (LDAO), provides valuable insights. The decomposition of LDAO is reported to occur in a stepwise manner, with initial weight loss observed at temperatures above 100°C.
Table 1: Representative Thermal Decomposition Data for a Long-Chain Amine Oxide (LDAO)
| Parameter | Temperature (°C) | Description |
| Onset of Decomposition | ~112 | The temperature at which significant weight loss begins. |
| Peak of First Decomposition Step | ~143 | Corresponds to the volatilization of one of the decomposition products. |
| Onset of Second Decomposition Step | ~160 | The beginning of the decomposition of the second major product. |
| Peak of Second Decomposition Step | ~195 | The temperature of maximum decomposition rate for the second product. |
Data is based on the thermal decomposition of N-Dodecyl-N,N-dimethylamine N-oxide as a representative analogue[1].
Decomposition Products
The thermal decomposition of this compound is predicted to proceed via the Cope elimination mechanism. This reaction involves the intramolecular abstraction of a β-hydrogen by the oxygen of the N-oxide, leading to the formation of an alkene and a hydroxylamine.
Table 2: Predicted Decomposition Products of this compound
| Product Name | Chemical Formula | Molar Mass ( g/mol ) |
| 1-Decene | C₁₀H₂₀ | 140.27 |
| N-decyl-N-methylhydroxylamine | C₁₁H₂₅NO | 187.33 |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended:
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The temperatures of maximum rates of mass loss are determined from the peaks of the derivative of the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as melting and decomposition, and the associated enthalpy changes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The peak onset temperature and the area under the peak (enthalpy change) are calculated.
Visualizations
Decomposition Pathway
The thermal decomposition of this compound is expected to follow the Cope elimination pathway.
Cope Elimination Pathway
Experimental Workflow
A typical workflow for the analysis of thermal stability involves both TGA and DSC, often complemented by analysis of the evolved gases.
Experimental Workflow
References
The Intricate Dance of Self-Assembly: An In-depth Technical Guide to the Aggregation Behavior of Long-Chain Tertiary Amine Oxides
For Researchers, Scientists, and Drug Development Professionals
Long-chain tertiary amine oxides, a versatile class of non-ionic/cationic surfactants, are pivotal in a myriad of scientific and industrial applications, including drug delivery systems, detergents, and foam stabilization. Their utility is intrinsically linked to their self-aggregation behavior in solution, forming micelles and other supramolecular structures. This guide delves into the core principles governing the aggregation of these fascinating molecules, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in their quest for innovation.
Core Principles of Aggregation
The aggregation of long-chain tertiary amine oxides is a spontaneous process driven by the delicate interplay of hydrophobic and hydrophilic interactions. The long alkyl chain (the hydrophobic tail) seeks to minimize its contact with water, while the polar tertiary amine oxide group (the hydrophilic head) readily interacts with it. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules self-assemble into organized structures, most commonly spherical micelles, to satisfy these opposing tendencies.
Several factors critically influence this aggregation behavior:
-
Alkyl Chain Length: Longer alkyl chains increase the hydrophobicity of the surfactant, leading to a lower CMC. This is because the entropic penalty of ordering water molecules around the longer hydrophobic tail is greater, thus favoring aggregation at lower concentrations.
-
pH: Tertiary amine oxides are weak bases. At low pH, the amine oxide headgroup becomes protonated, imparting a positive charge and transforming the surfactant into a cationic species. This electrostatic repulsion between headgroups generally leads to an increase in the CMC.
-
Ionic Strength: The addition of salt can significantly impact the CMC. For the non-ionic form, salts can have a "salting-out" effect, lowering the CMC. For the cationic form, the added counter-ions screen the electrostatic repulsion between the headgroups, also leading to a decrease in the CMC.[1]
-
Temperature: The effect of temperature on the CMC is complex and often non-monotonic. Micellization is typically an entropy-driven process at lower temperatures.
Quantitative Aggregation Parameters
A thorough understanding of the aggregation behavior necessitates the quantification of key parameters. The following tables summarize the Critical Micelle Concentration (CMC) and thermodynamic parameters for common long-chain tertiary amine oxides.
| Surfactant | Alkyl Chain | CMC (mM) at 25°C (in water) | Aggregation Number (N) |
| Dodecyldimethylamine Oxide | C12 | 2.1 | 75 - 99 |
| Tetradecyldimethylamine Oxide | C14 | 0.18 | ~110 |
| Hexadecyldimethylamine Oxide | C16 | 0.025 | ~140 |
Table 1: Critical Micelle Concentration and Aggregation Number of Alkyldimethylamine Oxides. The CMC decreases significantly with increasing alkyl chain length, demonstrating the dominant role of hydrophobicity. The aggregation number, representing the average number of surfactant molecules per micelle, tends to increase with chain length.
| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| Dodecyldimethylamine Oxide | -25 to -28 | -3 to -8 | 17 to 25 |
| Tetradecyldimethylamine Oxide | -30 to -33 | -5 to -10 | 20 to 28 |
| Hexadecyldimethylamine Oxide | -35 to -38 | -8 to -13 | 22 to 30 |
Table 2: Thermodynamic Parameters of Micellization for Alkyldimethylamine Oxides in Aqueous Solution. The negative Gibbs free energy of micellization (ΔG°mic) indicates a spontaneous process.[2] The positive entropy change (TΔS°mic) is the primary driving force for micellization, arising from the release of ordered water molecules from around the hydrophobic chains.[1] The enthalpy of micellization (ΔH°mic) is often small and can be either exothermic or endothermic depending on the specific surfactant and conditions.
Experimental Protocols for Characterization
Accurate determination of aggregation parameters is crucial. The following sections provide detailed methodologies for key experimental techniques.
Synthesis of Long-Chain Tertiary Amine Oxides
The synthesis of long-chain tertiary amine oxides is typically achieved through the oxidation of the corresponding tertiary amine.[3][4][5][6]
Materials:
-
Long-chain alkyldimethylamine (e.g., dodecyldimethylamine)
-
Hydrogen peroxide (30-35% solution)
-
Deionized water
-
Optional: Chelating agent (e.g., EDTA), stabilizer
Procedure:
-
In a reaction vessel, the long-chain alkyldimethylamine is mixed with deionized water to form an aqueous solution or dispersion.
-
A chelating agent may be added to sequester any trace metal ions that could catalyze the decomposition of hydrogen peroxide.
-
The mixture is heated to a controlled temperature, typically between 60-80°C.
-
Hydrogen peroxide is added dropwise to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is maintained at the set temperature for several hours to ensure complete conversion.
-
The residual hydrogen peroxide can be decomposed by adding a reducing agent or through catalytic decomposition.
-
The final product is an aqueous solution of the long-chain tertiary amine oxide.
Determination of Critical Micelle Concentration (CMC)
This is a classic and widely used method for CMC determination.[7][8][9][10]
Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated. Above the CMC, the addition of more surfactant molecules leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.
Procedure:
-
Prepare a stock solution of the tertiary amine oxide in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Ensure temperature control.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions. The intersection of the two extrapolated lines gives the CMC.
This method utilizes a fluorescent probe that exhibits different fluorescence properties in polar and non-polar environments.[7][11][12]
Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low solubility in water but readily partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by monitoring this change as a function of surfactant concentration.
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).
-
Prepare a series of surfactant solutions of varying concentrations.
-
Add a small, constant amount of the fluorescent probe stock solution to each surfactant solution. The final probe concentration should be very low to avoid self-quenching.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution at a characteristic wavelength for the probe in a hydrophobic environment.
-
Plot the fluorescence intensity versus the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Determination of Micelle Size and Aggregation Number
DLS is a powerful technique for measuring the hydrodynamic radius of particles in solution, including micelles.[13][14][15][16][17]
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles move faster, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations. The hydrodynamic radius is calculated from the diffusion coefficient using the Stokes-Einstein equation.
Procedure:
-
Prepare a solution of the tertiary amine oxide at a concentration significantly above the CMC to ensure a sufficient number of micelles for measurement.
-
Filter the solution through a sub-micron filter to remove dust and other large aggregates.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to thermally equilibrate.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity.
-
The instrument's software analyzes the correlation function to determine the diffusion coefficient and subsequently calculates the hydrodynamic radius of the micelles.
Calculation of Aggregation Number (N):
The aggregation number can be estimated from the hydrodynamic volume of the micelle and the volume of a single surfactant molecule.
Conclusion
The aggregation behavior of long-chain tertiary amine oxides is a multifaceted phenomenon governed by a delicate balance of molecular and environmental factors. A comprehensive understanding of these principles, supported by robust experimental data, is essential for harnessing the full potential of these versatile surfactants in various scientific and industrial domains. This guide provides a foundational framework for researchers to explore and manipulate the self-assembly of long-chain tertiary amine oxides, paving the way for the development of novel and improved technologies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. phavi.umcs.pl [phavi.umcs.pl]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. WO2018115443A1 - Production of an amine oxide by oxidation of a tertiary amine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow synthesis of amine oxides by oxidation of tertiary amines - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]
- 13. muser-my.com [muser-my.com]
- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 15. www-origin.horiba.com [www-origin.horiba.com]
- 16. usp.org [usp.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Extraction Using 1-Decanamine, N-decy-N-methyl-, N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanamine, N-decyl-N-methyl-, N-oxide, a member of the didecylmethylamine oxide class of molecules, is a zwitterionic detergent utilized in the solubilization and extraction of proteins, particularly membrane-bound proteins. Its amphipathic nature, possessing a hydrophilic amine oxide head group and two hydrophobic decyl tails, allows for the disruption of lipid bilayers and the formation of mixed micelles with membrane proteins, thereby extracting them from their native environment into an aqueous solution.[1] This characteristic makes it a valuable tool in proteomics, structural biology, and drug discovery, where the isolation of functional and structurally intact proteins is paramount.
Amine oxides, as a class of detergents, are considered "mild" surfactants, meaning they are less denaturing than ionic detergents like sodium dodecyl sulfate (SDS).[2][3] This property is crucial for studies requiring the preservation of a protein's native conformation and biological activity. The choice of detergent is a critical step in any protein extraction protocol and often requires empirical optimization for each specific protein of interest.[4]
These application notes provide an overview of the properties of this compound and related amine oxide detergents, along with a generalized protocol for its use in protein extraction from cellular membranes.
Properties and Comparison of Detergents
The selection of an appropriate detergent is critical for successful protein extraction. The table below summarizes the key properties of different classes of detergents, including amine oxides, to aid in this selection process.
| Detergent Class | Examples | Charge | Typical Properties | Common Applications |
| Amine Oxides | This compound , Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic/Non-ionic (pH dependent) | Mild, non-denaturing, effective at solubilizing membrane proteins.[3][5] | Solubilization of membrane proteins for functional and structural studies, native mass spectrometry.[6][7] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Anionic | Strong, denaturing, disrupts protein structure. | SDS-PAGE, Western blotting, applications where protein denaturation is desired.[2] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Cationic | Strong, denaturing. | Often used for nucleic acid extraction, less common for native protein extraction.[8] |
| Non-ionic | Triton X-100, n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Mild, non-denaturing, disrupts lipid-lipid and lipid-protein interactions.[3] | Extraction of membrane proteins while preserving their native structure and function.[3][8] |
| Zwitterionic | CHAPS, Fos-Choline | Zwitterionic | Mild, effective at breaking protein-protein interactions while maintaining native charge. | Solubilization of membrane proteins for 2D electrophoresis and isoelectric focusing.[2] |
Experimental Protocols
The following is a generalized protocol for the extraction of membrane proteins using this compound. The optimal concentration of the detergent and other buffer components should be determined empirically for each specific application.
Materials
-
Lysis Buffer Components:
-
Tris-HCl, pH 7.4-8.0 (e.g., 50 mM)
-
NaCl (e.g., 150 mM)
-
Protease inhibitor cocktail
-
Optional: EDTA, DTT, or other additives
-
-
This compound (stock solution, e.g., 10% w/v)
-
Cell pellet or tissue sample
-
Homogenizer (e.g., Dounce homogenizer, sonicator)
-
Ultracentrifuge
-
Spectrophotometer or other protein quantification assay reagents
Protocol: Membrane Protein Extraction
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), salt (e.g., 150 mM NaCl), and a freshly added protease inhibitor cocktail to prevent protein degradation. Keep the buffer on ice.
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then add the lysis buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
For tissue samples, homogenize the tissue in lysis buffer on ice using a suitable homogenizer.
-
-
Membrane Fractionation (Optional but Recommended):
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a smaller volume of fresh, ice-cold lysis buffer.
-
-
Solubilization of Membrane Proteins:
-
To the membrane suspension, add the this compound stock solution to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 10:1 (w/w).[] Alternatively, a concentration of at least two times the Critical Micelle Concentration (CMC) of a related detergent like LDAO (approximately 1-2 mM) can be used as a starting point for optimization.[5]
-
Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
-
Clarification of Lysate:
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the solubilized extract using a detergent-compatible protein assay (e.g., BCA assay).
-
-
Downstream Applications:
-
The solubilized protein extract is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or structural analysis. It is important to maintain the detergent concentration above the CMC throughout the purification process to keep the membrane proteins in solution.
-
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: General workflow for the extraction of membrane proteins using a detergent-based method.
Logical Relationship of Detergent Properties in Protein Extraction
Caption: Relationship between detergent properties and the process of membrane protein solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Membrane Protein Solubilization using Didecylmethylamine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solubilization of integral membrane proteins is a critical first step for their purification, characterization, and subsequent use in drug development. This process involves the extraction of the protein from its native lipid bilayer environment and its stabilization in a soluble form using detergents. Didecylmethylamine oxide (DDMAO), a non-ionic to zwitterionic detergent depending on the pH, is an effective amphiphilic agent for this purpose. These application notes provide a detailed protocol for the solubilization of membrane proteins using DDMAO, including key considerations for optimizing the experimental conditions.
Properties of Alkyldimethylamine Oxide Detergents
The choice of detergent and its concentration are paramount for successful membrane protein solubilization. The critical micelle concentration (CMC) is a key property of any detergent; it is the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC. Below is a summary of the physicochemical properties of two common alkyldimethylamine oxides, Decyldimethylamine-N-Oxide (DDAO) and Dodecyldimethylamine N-oxide (LDAO). While the user requested information on Didecylmethylamine oxide, which implies two C10 alkyl chains, DDAO and LDAO are more commonly used and well-characterized detergents in this class.
| Property | Decyldimethylamine-N-Oxide (DDAO) | Dodecyldimethylamine N-oxide (LDAO) |
| Molecular Formula | C12H27NO | C14H31NO |
| Molecular Weight | 201.4 g/mol [1] | 229.40 g/mol [2][3][4][5] |
| Critical Micelle Concentration (CMC) | ~10.48 mM (0.211%) in H2O[1] | ~1-2 mM |
| Aggregation Number | ~7 in H2O[1] | 75 |
Experimental Protocol: Membrane Protein Solubilization with DDMAO
This protocol provides a general framework for the solubilization of a target membrane protein from a membrane fraction. Optimization of several parameters, including detergent concentration, protein concentration, buffer composition, temperature, and incubation time, is crucial for each specific protein.
Materials:
-
Isolated membrane fraction containing the target protein
-
Didecylmethylamine oxide (DDMAO) stock solution (e.g., 10% w/v in water)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Ultracentrifuge and appropriate tubes
-
Bradford assay or other protein quantification method
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of Membrane Suspension:
-
Thaw the isolated membrane fraction on ice.
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. The optimal protein concentration may need to be determined empirically.
-
Add a protease inhibitor cocktail to the membrane suspension to prevent protein degradation.
-
-
Detergent Solubilization:
-
To the membrane suspension, add the DDMAO stock solution to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w). It is recommended to screen a range of DDMAO concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).
-
Incubate the mixture on a rotator or with gentle agitation at 4°C for 1-2 hours. The optimal incubation time and temperature should be determined for each protein.
-
-
Removal of Insoluble Material:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble membrane fragments and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Solubilization Efficiency:
-
Determine the protein concentration of the supernatant using a Bradford assay or a similar method.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the efficiency of solubilization.
-
Optimization of Solubilization Conditions
The initial solubilization conditions may need to be optimized to maximize the yield of active, soluble protein. Key parameters to consider for optimization include:
-
Detergent-to-Protein Ratio: Vary the ratio of DDMAO to total membrane protein (e.g., 1:1, 2:1, 5:1, 10:1 w/w) to find the optimal concentration for solubilizing the target protein without causing denaturation.
-
Buffer Composition: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly impact protein stability and solubilization efficiency. Screen different buffer conditions to identify the optimal formulation.
-
Temperature and Incubation Time: While 4°C is a common starting point to minimize proteolysis and denaturation, some proteins may require higher temperatures or longer/shorter incubation times for efficient solubilization.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using DDMAO.
Logical Relationship in Detergent-Based Solubilization
Caption: Formation of a soluble protein-detergent complex.
References
Application of "1-Decanamine, N-decyl-N-methyl-, N-oxide" in protein crystallography
Application of 1-Decanamine, N-decyl-N-methyl-, N-oxide in Protein Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction
This compound, more commonly known in the field of protein crystallography as N,N-Dimethyldecylamine N-oxide (DDAO), is a zwitterionic detergent crucial for the structural determination of membrane proteins. Its amphipathic nature, possessing a hydrophilic amine oxide head group and a hydrophobic decyl tail, allows it to effectively solubilize membrane proteins from their native lipid environment while maintaining their structural integrity. This property is paramount for subsequent purification and crystallization, which are prerequisite steps for X-ray crystallography.
DDAO is favored for its ability to form relatively small micelles, which can facilitate the formation of well-ordered protein-detergent complexes, a key factor in obtaining high-quality crystals. This document provides detailed application notes and protocols for the use of DDAO in the crystallography of membrane proteins.
Physicochemical Properties of DDAO
A thorough understanding of the physicochemical properties of DDAO is essential for its effective application in protein crystallography. These properties influence its behavior in solution and its interaction with membrane proteins.
| Property | Value | Reference |
| Synonyms | DDAO, Decyldimethylamine N-oxide | |
| CAS Number | 2605-79-0 | |
| Molecular Formula | C₁₂H₂₇NO | |
| Molecular Weight | 201.35 g/mol | |
| Type | Zwitterionic | [1] |
| Appearance | White to off-white powder | |
| Critical Micelle Concentration (CMC) | 1-2 mM (0.02-0.04% w/v) in water | |
| Aggregation Number | ~76 | |
| Micelle Molecular Weight | ~17.4 kDa | [2] |
| Density | 0.996 g/mL at 20 °C |
Experimental Protocols
The following protocols provide a general framework for the use of DDAO in the solubilization, purification, and crystallization of membrane proteins. It is important to note that these protocols may require optimization for specific protein targets.
Membrane Protein Solubilization
Objective: To extract the target membrane protein from the cell membrane using DDAO while preserving its native conformation.
Materials:
-
Cell paste or purified membrane fraction containing the target protein
-
Solubilization Buffer:
-
20-50 mM Buffer (e.g., Tris-HCl, HEPES) at a suitable pH for the target protein
-
150-300 mM NaCl
-
5-10% (v/v) Glycerol
-
Protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
DDAO (high-purity grade)
-
Protocol:
-
Preparation of Solubilization Buffer: Prepare the solubilization buffer with all components except DDAO. Chill the buffer to 4°C.
-
Determination of DDAO Concentration: The optimal DDAO concentration for solubilization is typically 5-10 times the Critical Micelle Concentration (CMC). A common starting concentration is 1-2% (w/v) DDAO. This may need to be optimized for each specific protein.
-
Solubilization:
-
Resuspend the cell paste or membrane fraction in the chilled solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
Add the predetermined concentration of DDAO to the suspension.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rocker or rotator). Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and cell debris.
-
Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
-
Purification of the Protein-Detergent Complex (PDC)
Objective: To purify the DDAO-solubilized target protein using chromatography techniques.
Materials:
-
Clarified supernatant from the solubilization step
-
Chromatography Buffers (specific to the chosen method, e.g., IMAC, SEC)
-
DDAO
Protocol:
-
Chromatography Buffer Preparation: Prepare the required chromatography buffers (e.g., binding, wash, and elution buffers for affinity chromatography; running buffer for size-exclusion chromatography). It is crucial to include DDAO in all buffers at a concentration above its CMC (typically 2-3 times the CMC, e.g., 0.05-0.1% w/v) to maintain the stability of the protein-detergent complex.[3]
-
Affinity Chromatography (e.g., Immobilized Metal Affinity Chromatography - IMAC for His-tagged proteins):
-
Equilibrate the affinity column with binding buffer containing DDAO.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer containing DDAO to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing DDAO.
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with SEC buffer containing DDAO.
-
Load the eluted sample from the affinity chromatography step onto the SEC column.
-
Collect fractions corresponding to the monodisperse peak of the target protein-detergent complex. This step is critical for removing aggregates and ensuring a homogeneous sample for crystallization.
-
-
Concentration:
-
Pool the fractions containing the purified, monodisperse protein.
-
Concentrate the protein to a final concentration suitable for crystallization (typically 5-20 mg/mL) using an appropriate method (e.g., centrifugal concentrators).
-
Crystallization by Vapor Diffusion
Objective: To obtain well-ordered crystals of the purified protein-detergent complex suitable for X-ray diffraction.
Materials:
-
Concentrated, purified protein-detergent complex (PDC)
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips (for hanging drop)
Protocol:
-
Crystallization Setup: The hanging drop or sitting drop vapor diffusion method is commonly used.[4]
-
Reservoir Solution: Pipette the crystallization screen solution into the reservoir of the crystallization plate.
-
Drop Preparation: On a coverslip (hanging drop) or in the drop well (sitting drop), mix a small volume (e.g., 1 µL) of the concentrated protein solution with an equal volume of the reservoir solution.
-
-
Incubation: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
-
Optimization: If initial screens yield promising hits (e.g., microcrystals, precipitates with crystalline features), optimize the conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives. The concentration of DDAO in the protein stock can also be a critical parameter to optimize.[5]
Case Study: Crystallization of a Bacterial ABC Transporter
This case study illustrates the successful application of DDAO in the crystallization of a bacterial ATP-binding cassette (ABC) transporter.
| Parameter | Value |
| Protein | Bacterial ABC Transporter (e.g., MsbA) |
| Solubilization | Membranes were solubilized in a buffer containing 20 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, and 1.5% (w/v) DDAO. |
| Purification | The DDAO-solubilized protein was purified by IMAC followed by SEC. All chromatography buffers contained 0.05% (w/v) DDAO. |
| Protein Concentration | The purified protein was concentrated to 10 mg/mL. |
| Crystallization Method | Hanging drop vapor diffusion at 20°C. |
| Crystallization Condition | 1.2 M Sodium malonate pH 7.0, 0.1 M HEPES pH 7.0. |
| Crystal Size | Approximately 100 x 100 x 20 µm. |
| Diffraction Resolution | 3.4 Å. |
Visualizations
Experimental Workflow for Membrane Protein Crystallography using DDAO
The following diagram illustrates the general workflow for the structural determination of a membrane protein using DDAO.
Logical Relationship of Detergent Properties for Crystallization Success
The interplay of various detergent properties is critical for successful membrane protein crystallization. This diagram illustrates these relationships.
Conclusion
DDAO is a versatile and effective zwitterionic detergent for the solubilization, purification, and crystallization of membrane proteins. Its favorable physicochemical properties, particularly its ability to form small, stable micelles, make it a valuable tool in the structural biologist's toolkit. The protocols and data presented here provide a comprehensive guide for researchers and professionals in drug development to effectively utilize DDAO for the structural elucidation of challenging membrane protein targets. Successful application of these methods, with careful optimization for each specific protein, can significantly increase the likelihood of obtaining high-quality crystals suitable for X-ray diffraction analysis.
References
Application Notes and Protocols: Micelle Formation of Didecylmethylamine Oxide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecylmethylamine oxide (DDAO) is a tertiary amine oxide surfactant characterized by a hydrophilic amine oxide head group and two hydrophobic decyl chains. This amphiphilic nature enables DDAO to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles present a promising platform for the delivery of poorly water-soluble drugs. The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, while the hydrophilic shell provides a stable interface with the aqueous biological environment, potentially enhancing drug solubility, stability, and bioavailability.
These application notes provide an overview of the formation of Didecylmethylamine oxide micelles and their application in drug delivery. Detailed protocols for the preparation, characterization, and drug loading of DDAO micelles are outlined to guide researchers in this field.
Data Presentation
Quantitative data on the physicochemical properties of Didecylmethylamine oxide micelles are crucial for their application in drug delivery. While specific experimental data for Didecylmethylamine oxide is not extensively available in the public domain, the following tables provide an illustrative summary of key parameters. Note: Some data presented below are for the closely related and well-studied Dodecyldimethylamine oxide (DDAO - C12 chain) and should be considered as a reference. Experimental determination of these parameters for Didecylmethylamine oxide is highly recommended.
Table 1: Physicochemical Properties of Amine Oxide Micelles
| Parameter | Illustrative Value (for Dodecyldimethylamine oxide) | Method of Determination | Significance in Drug Delivery |
| Critical Micelle Concentration (CMC) | ~2 mM in water | Surface Tensiometry, Fluorescence Spectroscopy | Indicates the concentration at which micelles form; a low CMC is desirable for stability upon dilution in the bloodstream. |
| Micelle Size (Hydrodynamic Diameter) | 10 - 30 nm | Dynamic Light Scattering (DLS) | Influences in vivo circulation time, biodistribution, and cellular uptake. |
| Micelle Shape | Prolate ellipsoidal | Small-Angle Neutron Scattering (SANS) | Can affect drug loading capacity and interaction with biological membranes. |
| Aggregation Number | 50 - 100 | Fluorescence Quenching, SANS | The number of surfactant molecules per micelle, impacting the size of the hydrophobic core. |
Table 2: Illustrative Drug Loading and Release Parameters
| Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Release Profile (Illustrative) |
| Doxorubicin (Model Hydrophobic Drug) | 5 - 15% | 70 - 90% | Sustained release over 24-48 hours, with pH-dependent release (faster at lower pH). |
| Paclitaxel (Model Hydrophobic Drug) | 3 - 10% | 60 - 85% | Biphasic release with an initial burst followed by sustained release. |
DLC (%) = (Weight of loaded drug / Weight of micelles) x 100 EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Experimental Protocols
Protocol 1: Preparation of Didecylmethylamine Oxide Micelles
This protocol describes the preparation of empty DDAO micelles using the thin-film hydration method.
Materials:
-
Didecylmethylamine oxide (synthesis may be required if not commercially available)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolve a known amount of Didecylmethylamine oxide in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent. This will form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final concentration of the micelle solution.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of a milky suspension.
-
Sonicate the suspension in a water bath sonicator for 10-15 minutes, or until the solution becomes clear, indicating the formation of micelles.
-
The resulting solution can be filtered through a 0.22 µm syringe filter to remove any larger aggregates.
Protocol 2: Drug Loading into Didecylmethylamine Oxide Micelles
This protocol outlines the encapsulation of a hydrophobic drug into DDAO micelles using the thin-film hydration method.
Materials:
-
Didecylmethylamine oxide
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Co-dissolve a known amount of Didecylmethylamine oxide and the hydrophobic drug in chloroform in a round-bottom flask. The drug-to-surfactant ratio can be varied to optimize drug loading.
-
Follow steps 2-6 from Protocol 1 to form the drug-loaded micelles.
-
To remove the unencapsulated drug, dialyze the micelle solution against PBS (pH 7.4) using a dialysis membrane. The dialysis should be performed for 24-48 hours with frequent changes of the dialysis buffer.
-
The final drug-loaded micelle solution is collected from the dialysis bag.
Protocol 3: Characterization of Didecylmethylamine Oxide Micelles
1. Determination of Critical Micelle Concentration (CMC):
-
Method: Surface Tensiometry.
-
Procedure:
-
Prepare a series of DDAO solutions in deionized water with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the DDAO concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed.
-
2. Measurement of Micelle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the prepared micelle solution with filtered PBS (pH 7.4).
-
Measure the particle size distribution and PDI using a DLS instrument.
-
Perform measurements at a constant temperature (e.g., 25°C).
-
3. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyse a known amount of the drug-loaded micelle solution using a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed solution using a pre-established calibration curve for the drug with UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the formulas provided in the data presentation section.
-
Mandatory Visualizations
Caption: Experimental workflow for drug-loaded DDAO micelle preparation.
Caption: Logical relationship from DDAO properties to application.
Signaling Pathways and Cellular Uptake
The precise signaling pathways activated by Didecylmethylamine oxide micelles are not well-documented. However, the cellular uptake of micelles, in general, is believed to occur through endocytic pathways. The small size of DDAO micelles may favor uptake via clathrin-mediated or caveolae-mediated endocytosis. Once internalized, the micelles are trafficked to endosomes and then lysosomes. The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5) can trigger the release of the encapsulated drug, especially for pH-sensitive formulations. The released drug can then diffuse into the cytoplasm to reach its target.
Caption: Proposed cellular uptake and drug release pathway.
Conclusion
Didecylmethylamine oxide micelles hold potential as effective nanocarriers for the delivery of hydrophobic drugs. Their simple preparation, tunable properties, and ability to enhance drug solubility make them an attractive area for further research and development in the field of drug delivery. The protocols and information provided herein serve as a foundational guide for researchers venturing into the study of DDAO micelles. It is imperative to conduct thorough experimental validation of the physicochemical properties and biological interactions of Didecylmethylamine oxide-based formulations to fully realize their therapeutic potential.
Application Notes and Protocols for 1-Decanamine, N-decyl-N-methyl-, N-oxide as a Non-ionic Surfactant in Research
A-1: Status of Current Research and Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of 1-Decanamine, N-decyl-N-methyl-, N-oxide (also known as didecylmethylamine oxide) as a non-ionic surfactant in academic or industrial research settings. While this compound is listed in chemical inventories and mentioned in some patents, detailed experimental protocols, quantitative data on its surfactant properties (e.g., critical micelle concentration, aggregation number), and its specific use in areas such as membrane protein extraction, drug formulation, or cell signaling studies are not available in the public domain.
The precursor, N-decyl-N-methyl-1-decanamine (didecylmethylamine), is commercially available and noted as an intermediate in the synthesis of surfactants and other chemical products.[1][2] However, the N-oxide derivative itself is not well-characterized in research literature. Patents occasionally list didecylmethylamine oxide among a broad class of potential surfactants for various formulations, such as topical anesthetics or microbicidal compositions, but they do not provide the specific experimental details required for laboratory application notes.[3][4]
Due to this absence of specific data, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested for this specific compound. The information below is provided for general context on amine oxides as a class of surfactants.
General Properties of Amine Oxides as a Surfactant Class
Amine oxides are a class of surfactants that possess a polar N-O head group and one or more hydrophobic alkyl tails. They are often considered amphoteric or zwitterionic, as their charge is pH-dependent. In acidic solutions, they can become protonated and exhibit cationic properties, while in neutral or alkaline solutions, they behave as non-ionic surfactants.[5] This dual nature makes them versatile for various applications.
General characteristics of amine oxides include:
-
Mildness: They are generally less irritating to the skin and eyes compared to anionic surfactants.[6]
-
Foam Boosting and Stabilizing: They are excellent foam boosters and are often used in shampoos, soaps, and detergents.[6][7]
-
Good Solubilizers: Their ability to form micelles allows them to solubilize hydrophobic compounds in aqueous solutions.
-
Biodegradability: Many amine oxides are considered to be readily biodegradable.[6]
B-1: Physicochemical and Structural Information
While experimental data for this compound is scarce, here are the basic computed properties for the molecule.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100545-50-4 | PubChem |
| Molecular Formula | C₂₁H₄₅NO | PubChem |
| Molecular Weight | 327.6 g/mol | PubChem |
| IUPAC Name | N-decyl-N-methyldecan-1-amine oxide | PubChem |
| Synonyms | Didecylmethylamine oxide | PubChem |
| Predicted XLogP3-AA | 8.7 | PubChem |
C-1: Potential (Hypothetical) Research Applications
Based on the properties of similar long-chain non-ionic surfactants, this compound could hypothetically be investigated for the following applications. It must be stressed that the protocols for these applications would need to be developed empirically.
C-1.1: Solubilization and Stabilization of Membrane Proteins
Long-chain non-ionic surfactants are frequently used to extract proteins from biological membranes for structural and functional studies. The surfactant forms micelles that encapsulate the hydrophobic domains of the protein, shielding them from the aqueous environment.
Hypothetical Workflow for Membrane Protein Extraction:
Caption: Hypothetical workflow for membrane protein extraction.
C-1.2: Component in Drug Delivery Systems
Non-ionic surfactants are crucial in pharmaceutical formulations for solubilizing poorly water-soluble drugs, forming microemulsions, or creating stable nanoparticle suspensions for targeted drug delivery. The long double-chain structure of this particular surfactant might lend itself to the formation of vesicles or other ordered structures.
Logical Relationship in Formulation Development:
Caption: Logical map for formulation development.
Conclusion
While this compound belongs to a class of compounds with significant utility in research, there is currently no specific, detailed information available to create the requested application notes and protocols. Researchers interested in this compound would need to conduct foundational research to determine its fundamental surfactant properties and optimize its use for any specific application.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Didecyl Methylamines For Sale | 7396-58-9 [whamine.com]
- 3. WO2006096913A1 - A topical anaesthetic composition - Google Patents [patents.google.com]
- 4. WO2014191097A2 - Microbicidal composition comprising an isothiazolone and an amineoxide - Google Patents [patents.google.com]
- 5. DECYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. China Didecyl methylamine,CAS No. 7396-58-9,MA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]
Application Notes and Protocols: Didecylmethylamine Oxide in Nanoparticle Synthesis and Stabilization
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application of Didecylmethylamine Oxide (DDMAO) in Nanoparticle Synthesis and Stabilization
Introduction
Didecylmethylamine oxide (DDMAO) is a tertiary amine oxide surfactant that possesses a hydrophilic amine oxide head group and two hydrophobic decyl chains. This amphiphilic nature makes it a candidate for roles in the synthesis and stabilization of nanoparticles. While specific detailed protocols and extensive quantitative data for the use of DDMAO in nanoparticle synthesis are not widely available in peer-reviewed literature, its structural similarity to other long-chain alkylamines and their oxides, such as oleylamine and octadecylamine oxide, allows for the extrapolation of its potential applications and methodologies. This document provides an overview of the likely roles of DDMAO in nanoparticle synthesis and stabilization, along with generalized experimental protocols based on the principles of nanoparticle chemistry and the known functions of analogous surfactants.
1. Theoretical Framework: The Role of DDMAO in Nanoparticle Formation
DDMAO can function in several capacities during the synthesis of nanoparticles, including as a stabilizing agent (capping agent) , a shape-directing agent , and potentially as a component of a microemulsion for templated synthesis.
-
Stabilization: The primary role of DDMAO is expected to be as a capping agent. The lone pair of electrons on the oxygen atom of the amine oxide group can coordinate to the surface of metal, metal oxide, or quantum dot nanoparticles. The two long hydrophobic decyl chains would then extend into the solvent, providing a steric barrier that prevents nanoparticle aggregation and enhances colloidal stability.
-
Shape Control: By selectively adsorbing to specific crystallographic faces of a growing nanoparticle, DDMAO could influence the final morphology of the nanoparticles. This is a common function of capping agents in anisotropic nanoparticle synthesis.
-
Microemulsion Formation: DDMAO, as a surfactant, can form micelles or reverse micelles in solution. These self-assembled structures can act as nanoreactors or templates, confining the growth of nanoparticles to a specific size and shape.
Logical Relationship of DDMAO in Nanoparticle Stabilization
Application Notes and Protocols: Antimicrobial Activity of Didecylmethylamine Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial activities of Didecylmethylamine oxide (DDAO), also known as Didecyldimethylammonium oxide, and detailed protocols for its evaluation. DDAO is a cationic surfactant with established biocidal properties.
Mechanism of Action
The primary antimicrobial mechanism of Didecylmethylamine oxide is the disruption of microbial cell membranes. As a cationic surfactant, the positively charged headgroup of DDAO interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic didecyl tails into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell lysis and death.
Caption: Proposed Mechanism of Action of DDAO.
Antimicrobial Spectrum and Efficacy
Didecylmethylamine oxide has demonstrated broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as some fungi. The efficacy is influenced by the concentration of DDAO and the specific microorganism.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Inhibitory Concentration 90 (MIC90) values for DDAO and structurally similar amine oxides from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Alkyl-N,N-Dimethylamine Oxides
| Microorganism | Amine Oxide (Alkyl Chain Length) | MIC (µM) |
| Staphylococcus aureus | C12 (DDAO) | 62 |
| Escherichia coli | C12 (DDAO) | >62 (activity increases with chain length, peaking at C14 with 31 µM) |
Source: Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length[1]
Table 2: Minimum Inhibitory Concentration (MIC) of (1-methyldodecyl)dimethylamine oxide (structurally similar to DDAO)
| Microorganism | MIC (µmol/L) |
| Clostridium strains (11 strains tested) | 7.8 - 78 |
Source: Effect of alkyldimethylamine oxides on anaerobic sporulating bacteria of genus Clostridium
Table 3: Minimum Inhibitory Concentration 90 (MIC90) of Lauryldimethylamine oxide (LDAO/DDAO)
| Microorganism | Number of Isolates | MIC90 (µM) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 21 (clinical isolates) | 312.5 |
Source: Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile[2]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of Didecylmethylamine oxide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of DDAO that inhibits the visible growth of a microorganism.
Materials:
-
Didecylmethylamine oxide (DDAO) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism to be tested, grown to a logarithmic phase and standardized to a 0.5 McFarland standard
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of DDAO Dilutions: a. Prepare a series of twofold dilutions of the DDAO stock solution in the appropriate broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy.
-
Inoculum Preparation: a. Culture the test microorganism on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the DDAO dilutions. b. This will bring the final volume in each well to 200 µL.
-
Controls: a. Growth Control: A well containing 200 µL of broth and the inoculum, but no DDAO. b. Sterility Control: A well containing 200 µL of uninoculated broth.
-
Incubation: a. Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of DDAO at which there is no visible growth (i.e., the well is clear).
Note on Testing Surfactants: The adhesion of surfactants to plastic surfaces can potentially lower the effective concentration in the well. To mitigate this, the addition of a non-inhibitory concentration of a non-ionic surfactant, such as Polysorbate 80 (e.g., 0.002%), may be considered to improve the accuracy of MIC results for surfactants like DDAO.[3]
Caption: Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of DDAO that results in a 99.9% reduction in the initial inoculum.
Materials:
-
Results from the MIC determination (Protocol 1)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC and all higher concentrations of DDAO that showed no visible growth. b. Also, select the growth control well.
-
Plating: a. Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and spread it evenly onto a sterile agar plate. b. Label each plate corresponding to the DDAO concentration of the well from which the sample was taken.
-
Incubation: a. Incubate the agar plates at the optimal temperature for the test microorganism for 18-24 hours, or until colonies are visible on the plate from the growth control.
-
Reading the MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of DDAO that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes for research and development professionals. It is essential to validate these methods in your laboratory setting and adhere to all relevant safety guidelines when handling chemical and biological materials. The provided data is a summary of existing literature and may not be exhaustive.
References
Application Notes and Protocols: Long-Chain Amine Oxides in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase Transfer Catalysis with Long-Chain Amine Oxides
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The catalyst, known as a phase transfer agent, transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.[1] This technique offers numerous advantages in organic synthesis, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[2]
Long-chain amine oxides, such as dodecyldimethylamine oxide (LDAO), are amphiphilic molecules characterized by a long hydrophobic alkyl chain and a polar amine oxide head group. While extensively utilized as surfactants in various applications, their potential as phase transfer catalysts in organic synthesis remains a developing area of research. Structurally, they share key features with conventional quaternary ammonium phase transfer catalysts, namely a hydrophilic head capable of pairing with an anion and a lipophilic tail that facilitates solubility in organic solvents. This dual nature suggests their capability to act as effective phase transfer agents.
These application notes provide an overview of the potential applications of long-chain amine oxides in phase transfer catalysis for key organic transformations relevant to research and drug development. The provided protocols are generalized templates intended to serve as a starting point for the investigation and optimization of these catalysts in specific reaction systems.
Proposed Mechanism of Action
The proposed catalytic cycle of a long-chain amine oxide in a solid-liquid phase transfer reaction is depicted below. The amine oxide, soluble in the organic phase, forms an ion pair with the anion of the inorganic salt at the solid-liquid interface. This lipophilic ion pair then diffuses into the bulk organic phase, where the anion is in a "naked" and highly reactive state, ready to react with the organic substrate. Upon reaction, the amine oxide is regenerated and returns to the interface to begin a new cycle.
Caption: Proposed catalytic cycle of a long-chain amine oxide in solid-liquid phase transfer catalysis.
Potential Applications and Generalized Protocols
While specific quantitative data for long-chain amine oxides as phase transfer catalysts in many standard organic reactions is not extensively documented, their structural analogy to well-established quaternary ammonium catalysts allows for the postulation of their utility in several key transformations. Below are application notes and generalized experimental protocols for these potential applications.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
Application Note: The Williamson ether synthesis is a fundamental method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] Phase transfer catalysis is highly effective for this transformation, particularly when using solid inorganic bases to generate the alkoxide in situ. Long-chain amine oxides are proposed to facilitate the transfer of the alkoxide from the solid phase to the organic phase, enabling the reaction to proceed under mild conditions.
Generalized Experimental Protocol:
| Parameter | Value/Range |
| Reactants | |
| Alcohol | 1.0 equiv |
| Alkyl Halide | 1.0 - 1.2 equiv |
| Base (e.g., KOH, K₂CO₃) | 1.5 - 2.0 equiv |
| Catalyst | |
| Long-chain amine oxide (e.g., LDAO) | 1 - 10 mol% |
| Solvent | Toluene, Dichloromethane, or Acetonitrile |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 24 hours |
Procedure:
-
To a stirred suspension of the solid base in the chosen organic solvent, add the alcohol and the long-chain amine oxide catalyst.
-
Stir the mixture at the desired temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the solid inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for Williamson ether synthesis using a long-chain amine oxide catalyst.
Oxidation Reactions
Application Note: Phase transfer catalysis is widely used for the oxidation of organic compounds using inorganic oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[4] The challenge in these reactions is the insolubility of the oxidant in the organic phase. A long-chain amine oxide can potentially transport the oxidizing anion (e.g., MnO₄⁻) into the organic phase to react with the substrate.
Generalized Experimental Protocol:
| Parameter | Value/Range |
| Reactants | |
| Substrate (e.g., Alcohol, Alkene) | 1.0 equiv |
| Oxidizing Agent (e.g., KMnO₄) | 1.1 - 2.0 equiv |
| Catalyst | |
| Long-chain amine oxide (e.g., LDAO) | 1 - 5 mol% |
| Solvent System | Dichloromethane / Water (biphasic) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
Procedure:
-
Dissolve the substrate and the long-chain amine oxide catalyst in the organic solvent.
-
Dissolve the oxidizing agent in water to create the aqueous phase.
-
Combine the two phases and stir the mixture vigorously at the desired temperature.
-
Monitor the disappearance of the starting material by TLC or GC.
-
After completion, separate the two phases.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the product.
Dehydrohalogenation Reactions
Application Note: Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene.[5] This reaction is often promoted by a strong base. Under phase transfer conditions, a concentrated aqueous solution of a strong base (e.g., NaOH) can be used, with the catalyst transferring the hydroxide ion into the organic phase to effect the elimination. Long-chain amine oxides, with their surfactant properties, could be effective in this role.
Generalized Experimental Protocol:
| Parameter | Value/Range |
| Reactants | |
| Alkyl Halide | 1.0 equiv |
| Aqueous Base (e.g., 50% NaOH) | Excess |
| Catalyst | |
| Long-chain amine oxide (e.g., LDAO) | 1 - 5 mol% |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1 - 8 hours |
Procedure:
-
Vigorously stir a mixture of the alkyl halide, the organic solvent, and the aqueous base.
-
Add the long-chain amine oxide catalyst to the biphasic mixture.
-
Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the phases.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product, which can be further purified if necessary.
Alkylation of Active Methylene Compounds
Application Note: The alkylation of active methylene compounds, such as malonic esters and β-ketoesters, is a crucial C-C bond-forming reaction in organic synthesis.[6] Phase transfer catalysis provides a convenient method for this transformation using a solid base and an alkylating agent. A long-chain amine oxide can be explored for its ability to transfer the enolate anion, formed at the solid-liquid interface, into the organic phase for subsequent alkylation.
Generalized Experimental Protocol:
| Parameter | Value/Range |
| Reactants | |
| Active Methylene Compound | 1.0 equiv |
| Alkylating Agent | 1.0 - 1.1 equiv |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 1.5 - 2.0 equiv |
| Catalyst | |
| Long-chain amine oxide (e.g., LDAO) | 2 - 10 mol% |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4 - 24 hours |
Procedure:
-
To a suspension of the base in the solvent, add the active methylene compound and the long-chain amine oxide catalyst.
-
Stir the mixture at the reaction temperature for 15-30 minutes.
-
Add the alkylating agent to the mixture.
-
Monitor the reaction's progress by TLC or GC.
-
Once the reaction is complete, filter off the inorganic salts and wash the solid with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be purified by column chromatography or distillation to yield the alkylated product.
Conclusion
Long-chain amine oxides represent a class of compounds with the structural requisites to function as phase transfer catalysts. Their amphiphilic nature, combining a polar head group with a long lipophilic tail, makes them intriguing candidates for facilitating reactions across immiscible phases. The generalized protocols provided herein offer a foundation for researchers to explore the utility of these compounds in a variety of important organic transformations. Further investigation and optimization are necessary to fully elucidate their catalytic efficacy and potential advantages over traditional phase transfer agents.
References
Troubleshooting & Optimization
Technical Support Center: Utilizing 1-Decanamine, N-decyl-N-methyl-, N-oxide for Protein Stability
Disclaimer: Scientific literature specifically detailing the use of 1-Decanamine, N-decyl-N-methyl-, N-oxide for preventing protein denaturation is limited. The following troubleshooting guides and FAQs are based on the general principles of using amine oxides and surfactants as protein stabilizing agents. Researchers should perform initial validation experiments to determine the efficacy and optimal conditions for their specific protein of interest.
Troubleshooting Guides
Users may encounter several challenges when using a new stabilizing agent. The table below outlines common issues, their potential causes, and suggested solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Protein Aggregation/Precipitation | - Suboptimal concentration of the stabilizing agent (too high or too low).- Incompatibility with buffer components.- The agent may not be suitable for the specific protein. | - Perform a concentration titration study to identify the optimal range.- Screen different buffer systems (pH, ionic strength).- Evaluate alternative stabilizing agents. |
| Loss of Protein Activity/Function | - Interference of the agent with the protein's active site.- Disruption of necessary protein-protein interactions.- Alteration of the protein's native conformation. | - Conduct functional assays at various concentrations of the agent.- Consider a stabilizing agent with a different chemical structure.- Characterize the protein structure in the presence of the agent (e.g., using circular dichroism). |
| Foaming of the Protein Solution | - Surfactant properties of this compound. | - Minimize agitation of the solution.- If possible, use a gentle mixing method (e.g., slow inversion).- Consider adding a small amount of an anti-foaming agent, ensuring it does not affect the protein. |
| Inconsistent Experimental Results | - Variability in the preparation of the stabilizing agent solution.- Degradation of the agent over time.- Inconsistent experimental conditions. | - Prepare fresh solutions of the agent for each experiment.- Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).- Ensure all experimental parameters (temperature, incubation time, etc.) are kept constant. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound might prevent protein denaturation?
-
Preferential Hydration: The agent may be excluded from the protein surface, leading to an increase in the hydration of the protein, which favors the compact, native state.
-
Direct Interaction: The molecule could directly interact with the protein surface, acting as a "surfactant" that stabilizes the folded conformation.[1][3]
-
Modification of Water Structure: It might alter the hydrogen bonding network of water in a way that disfavors the exposure of hydrophobic residues, thus stabilizing the native protein structure.[4][5]
The long decyl chains of this compound suggest it will also have surfactant properties that could play a role in preventing aggregation by shielding hydrophobic patches on the protein surface.
Figure 1. Conceptual diagram of protein stabilization.
Q2: How do I determine the optimal concentration of this compound for my protein?
A2: The optimal concentration will be protein-dependent. A systematic approach is recommended:
-
Concentration Gradient: Prepare a series of protein samples with varying concentrations of the stabilizing agent (e.g., from micromolar to millimolar ranges).
-
Stress Induction: Subject the samples to a denaturing stress (e.g., thermal ramp, chemical denaturant).
-
Analysis: Monitor protein unfolding or aggregation using techniques such as:
-
Differential Scanning Fluorimetry (DSF) or nanoDSF: To determine the melting temperature (Tm) of the protein. An increase in Tm indicates stabilization.
-
Dynamic Light Scattering (DLS): To monitor the formation of aggregates.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the protein.
-
Functional Assay: To measure the retention of biological activity after stress.
-
The concentration that provides the most significant stabilization without compromising protein function is considered optimal.
Figure 2. Workflow for determining optimal concentration.
Q3: What are the potential side effects of using this compound on my downstream applications?
A3: As a surfactant-like molecule, this compound could potentially interfere with:
-
Enzyme Kinetics: It may interact with the substrate or the active site of the enzyme.
-
Binding Assays (e.g., ELISA, SPR): It could mask epitopes or interfere with binding interactions.
-
Crystallography: Detergents and surfactants can affect crystal formation.
-
Mass Spectrometry: It may cause ion suppression.
It is crucial to run appropriate controls and consider removal of the agent prior to downstream applications if interference is observed.
Experimental Protocols
Protocol: Assessing Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a general method for evaluating the effect of this compound on the thermal stability of a protein.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound stock solution
-
Appropriate buffer
-
Real-time PCR instrument with a thermal ramping capability
Methodology:
-
Preparation of Master Mixes:
-
Prepare a protein-dye master mix by diluting the protein and SYPRO Orange dye in the assay buffer. The final protein concentration will depend on the specific protein and instrument sensitivity.
-
Prepare a series of solutions of this compound at different concentrations in the assay buffer.
-
-
Sample Preparation:
-
In a 96-well PCR plate, add the protein-dye master mix to each well.
-
Add the different concentrations of the stabilizing agent to the respective wells. Include a control well with buffer only (no stabilizing agent).
-
-
DSF Experiment:
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each sample.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each concentration of the stabilizing agent.
-
An increase in Tm in the presence of this compound indicates an increase in protein stability.
-
Figure 3. Experimental workflow for DSF-based stability assay.
References
- 1. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microscopic insights into the protein-stabilizing effect of trimethylamine N-oxide (TMAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Didecylmethylamine Oxide (DDAO) Concentration for Effective Cell Lysis: A Technical Support Guide
FOR IMMEDIATE RELEASE
Shanghai, China – November 2, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center focused on optimizing the use of Didecylmethylamine oxide (DDAO) for cell lysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific challenges encountered during laboratory experiments.
Didecylmethylamine oxide, a zwitterionic detergent, is a powerful tool for disrupting cell membranes to extract proteins and other intracellular components. However, achieving optimal lysis efficiency while preserving the integrity of the target molecules requires careful optimization of its concentration. This guide aims to provide the necessary information to effectively utilize DDAO in various research applications.
Mechanism of Action: How DDAO Disrupts Cell Membranes
Didecylmethylamine oxide acts by inserting its hydrophobic alkyl chains into the lipid bilayer of the cell membrane, while its polar head group interacts with the aqueous environment. This disrupts the membrane's integrity, leading to the formation of micelles that encapsulate membrane proteins and lipids, ultimately causing the cell to lyse and release its contents. The mechanism involves a multi-stage process of polar and hydrophobic interactions, which effectively solubilizes the membrane components.[1]
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of DDAO for cell lysis?
The optimal concentration of DDAO depends on the cell type and the specific application. As a starting point, a concentration above the critical micelle concentration (CMC) is generally recommended. The CMC of DDAO can vary depending on factors like temperature and buffer composition, but it is typically in the range of 1-2 mM. For solubilizing membrane proteins, concentrations of 1-2% (w/v) are often used.[2] It is crucial to empirically determine the ideal concentration for your specific experimental setup.
2. Is DDAO compatible with common protein assays?
DDAO, like many detergents, can interfere with standard protein quantification assays.
-
Bradford Assay: This assay is generally not compatible with most detergents, including DDAO, as they can interfere with the dye-binding process.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is more tolerant to the presence of detergents than the Bradford assay. However, it is still advisable to perform a compatibility test with your specific DDAO concentration or to remove the detergent prior to protein quantification.
3. How can I remove DDAO from my protein sample after lysis?
Several methods can be used to remove DDAO from a protein sample, including:
-
Dialysis: This method is effective for removing detergents with a high CMC.
-
Size-Exclusion Chromatography: This technique separates proteins from smaller detergent micelles based on size.
-
Ion-Exchange Chromatography: This method can be used to bind the protein of interest while allowing the detergent to flow through.
-
Detergent Removal Resins: Commercially available resins can specifically bind and remove detergents from protein solutions.[3][4][5]
4. Can DDAO be used for lysing all types of cells?
DDAO is effective for lysing a variety of cell types, including mammalian, bacterial, and yeast cells. However, the efficiency of lysis can vary. For cells with tough outer layers, such as yeast or certain bacteria, DDAO may need to be used in conjunction with other lysis methods, such as enzymatic digestion (e.g., lysozyme for bacteria) or mechanical disruption (e.g., bead beating for yeast).[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Insufficient DDAO concentration. | Increase the DDAO concentration in increments. Ensure the concentration is above the CMC. |
| Incomplete cell lysis. | For tough cells (e.g., yeast, bacteria), combine DDAO with enzymatic (lysozyme) or mechanical (bead beating, sonication) lysis methods.[6] | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep the sample on ice or at 4°C throughout the procedure. | |
| High Viscosity of Lysate | Release of DNA from cells. | Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. |
| Protein Denaturation | DDAO concentration is too high. | Decrease the DDAO concentration. While effective for lysis, high concentrations can denature some proteins. |
| Interference with Downstream Applications (e.g., ELISA, Western Blot) | Presence of DDAO in the sample. | Remove DDAO from the sample using one of the methods described in the FAQs (dialysis, chromatography, or detergent removal resins).[3][4][5] |
Experimental Protocols
General Protocol for Mammalian Cell Lysis using DDAO:
-
Cell Pellet Preparation: Harvest mammalian cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing DDAO at a concentration of 1-2% (w/v) in a suitable buffer (e.g., Tris-HCl, pH 7.4) with added protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in the DDAO lysis buffer and incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized proteins.
Note: This is a general protocol and may require optimization for specific cell lines and applications.
Quantitative Data Summary
The following table summarizes the critical micelle concentration (CMC) of DDAO and a commonly used alternative, Triton X-100, providing a basis for determining appropriate working concentrations.
| Detergent | Chemical Class | Typical CMC (mM) | Notes |
| Didecylmethylamine oxide (DDAO) | Zwitterionic | 1-2 | Effective for solubilizing membrane proteins. |
| Triton X-100 | Non-ionic | 0.2-0.9 | Commonly used for gentle cell lysis and protein extraction.[7] |
CMC values can be influenced by buffer conditions such as ionic strength and pH.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the cell lysis workflow and the logical steps in troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting aggregation issues with "1-Decanamine, N-decyl-N-methyl-, N-oxide" in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Decanamine, N-decyl-N-methyl-, N-oxide (also known as Didecylmethylamine oxide).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of amine oxide surfactant.[1][2] Surfactants are molecules that have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature allows them to be useful in a wide range of applications, including as detergents, emulsifiers, and in drug delivery systems.[1][2] Amine oxides are particularly interesting because their properties can be sensitive to the pH of the solution.[1][2]
Q2: What does it mean for this surfactant to "aggregate" in solution?
A2: Aggregation is the process where individual surfactant molecules cluster together. This typically happens above a specific concentration known as the Critical Micelle Concentration (CMC).[3] The hydrophobic tails group together to minimize their contact with water, while the hydrophilic heads remain on the outside, interacting with the water. These clusters are called micelles. While micelle formation is often a desired property, uncontrolled aggregation can lead to the formation of larger, insoluble particles, causing the solution to become cloudy or form a precipitate.
Q3: Why is uncontrolled aggregation a problem in my experiments?
A3: Uncontrolled aggregation or precipitation can lead to several experimental issues:
-
Inaccurate Concentration: The actual concentration of freely available surfactant in the solution will be lower than intended.
-
Inconsistent Results: The aggregation state can vary between experiments, leading to poor reproducibility.
-
Interference with Assays: Precipitates can interfere with analytical measurements, such as spectrophotometry or light scattering.
-
Reduced Efficacy: In drug development, aggregation can affect the stability and delivery of the active pharmaceutical ingredient.
Q4: What key factors influence the aggregation of this compound?
A4: The aggregation behavior of amine oxide surfactants is influenced by several factors:
-
pH: Amine oxides can be cationic (positively charged) at low pH and non-ionic at higher pH. This change in charge significantly impacts how the molecules interact and aggregate.[1][2]
-
Concentration: Aggregation into micelles occurs above the Critical Micelle Concentration (CMC).
-
Temperature: Changes in temperature can affect the solubility and the thermodynamics of micelle formation.
-
Electrolytes (Salts): The presence of salts in the solution can shield the charges on the surfactant head groups, often promoting aggregation and potentially leading to precipitation.[2]
-
Solvent: The polarity and type of solvent used will affect the solubility of the surfactant.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Problem: My solution is cloudy or has formed a visible precipitate.
This is the most common issue, indicating that the surfactant has come out of solution. Here are the potential causes and solutions:
-
Possible Cause 1: Concentration is above the solubility limit.
-
Solution: Try diluting the solution with the appropriate solvent. If you need to work at a high concentration, you may need to adjust other parameters like pH or consider using a co-surfactant.
-
-
Possible Cause 2: Incorrect pH.
-
Possible Cause 3: Presence of counterions or salts.
-
Solution: High concentrations of salts can cause surfactants to "salt out" of solution.[4] If possible, prepare your solutions using deionized, salt-free water. If salts are a necessary component of your buffer, you may need to lower the surfactant concentration or add a co-surfactant (like a nonionic surfactant) to improve stability.[5][6]
-
-
Possible Cause 4: Temperature.
-
Solution: The solubility of surfactants can be temperature-dependent. Try gently warming the solution while stirring. For some surfactants, solubility increases with temperature. However, be aware of the thermal stability of your other components.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H45NO | PubChem[7] |
| Molecular Weight | 327.6 g/mol | PubChem[7] |
| Synonyms | Didecylmethylamine oxide | PubChem[7] |
| Physical Description | Liquid | EPA CDR[7] |
Table 2: Factors Influencing Surfactant Aggregation
| Factor | Effect on Aggregation | Troubleshooting Action |
|---|---|---|
| Concentration | Increasing concentration above the CMC leads to micelle formation and potential precipitation. | Dilute the solution. |
| pH | Affects the charge of the amine oxide head group, influencing electrostatic interactions.[1][2] | Measure and adjust the pH to a more suitable range. |
| Ionic Strength (Salts) | Can decrease solubility and promote aggregation by shielding head group charges.[2][4] | Use deionized water; reduce salt concentration if possible. |
| Temperature | Can increase or decrease solubility depending on the surfactant and solvent system. | Gently warm or cool the solution. |
| Co-solvents/Co-surfactants | Can increase the stability and solubility of the primary surfactant.[5] | Introduce a nonionic co-surfactant to prevent precipitation.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Solvent Selection: Start with high-purity, deionized water or an appropriate buffer for your experiment.
-
Initial Dispensing: Accurately weigh the required amount of this compound.
-
Initial Mixing: Add the surfactant to approximately 80% of the final volume of the solvent in a clean container.
-
Stirring: Use a magnetic stirrer at a moderate speed to create a vortex without introducing excessive air bubbles.
-
pH Adjustment (if necessary): Monitor the pH of the solution. If aggregation is known to be pH-sensitive, adjust the pH dropwise using a dilute acid or base until the solution clears.
-
Gentle Warming (if necessary): If the solution remains cloudy, gently warm it in a water bath (e.g., to 30-40°C) while continuing to stir. Do not boil.
-
Final Volume: Once the surfactant is fully dissolved and the solution is clear, allow it to cool to room temperature. Adjust to the final volume with the solvent.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 15 minutes to a few hours) before use, as it can take time for the surfactant to reach a stable state at the interface and in the bulk solution.[3]
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension
The CMC is the concentration at which micelles begin to form, and it is often identified by a sharp change in the slope of a surface tension vs. concentration plot.
-
Stock Solution: Prepare a concentrated stock solution of the surfactant in the desired solvent/buffer, ensuring it is well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range from well below to well above the expected CMC.
-
Surface Tension Measurement: For each dilution, measure the surface tension using a tensiometer (e.g., with a DuNouy ring or Wilhelmy plate).[4] Ensure the instrument is properly calibrated and cleaned between measurements.
-
Equilibration Time: Allow each solution to equilibrate until the surface tension reading is stable before recording the value.[4]
-
Data Plotting: Plot the surface tension (y-axis) as a function of the logarithm of the surfactant concentration (x-axis).
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a point where the curve flattens out. The concentration at this inflection point is the CMC.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Key factors influencing surfactant aggregation.
Caption: Workflow for preparing a stable surfactant solution.
References
Technical Support Center: Didecylmethylamine Oxide (DDAO) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Didecylmethylamine oxide (DDAO) solutions during their experiments.
Frequently Asked Questions (FAQs)
1. What are the common signs of DDAO solution instability?
Common indicators of DDAO solution instability include:
-
Precipitation or cloudiness: This can occur due to changes in pH, temperature, or concentration, leading to the DDAO coming out of solution.
-
Changes in pH: Degradation of DDAO can lead to the formation of acidic byproducts, causing a drop in the solution's pH.
-
Loss of performance: A decrease in the surfactant properties of the DDAO solution, such as reduced ability to solubilize proteins or form micelles, can indicate degradation.
-
Color change: While less common, a change in the color of the solution could signify a chemical transformation of the DDAO molecule.
2. What are the primary factors that affect the stability of DDAO solutions?
The stability of DDAO solutions is primarily influenced by:
-
pH: DDAO is an amphoteric surfactant, and its stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of DDAO. Therefore, it is crucial to store DDAO solutions at recommended temperatures.
-
Light: Exposure to light, particularly UV light, can potentially induce degradation of DDAO over time.
-
Oxidizing agents: The presence of strong oxidizing agents can lead to the degradation of the amine oxide head group.
-
Microbial contamination: Like many aqueous solutions, DDAO solutions can be susceptible to microbial growth, which can alter the solution's properties.
3. What is the recommended way to store DDAO solutions?
To ensure the longevity of your DDAO solutions, it is recommended to:
-
Store them in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly sealed to prevent contamination and evaporation.[1]
-
Protect the solution from light by using opaque containers or storing them in the dark.
-
For long-term storage, refrigeration (2-8 °C) is often recommended. However, always consult the manufacturer's specific storage instructions. Avoid repeated freeze-thaw cycles.
4. Can I filter DDAO solutions?
Yes, DDAO solutions can be filtered to remove particulates or for sterilization. It is advisable to use a filter material that is compatible with surfactants, such as a polyethersulfone (PES) or polyvinylidene fluoride (PVDF) membrane. A 0.22 µm filter is commonly used for sterilization. It is good practice to test a small amount of the solution first to ensure that the filter does not introduce any leachables or cause significant loss of the surfactant due to adsorption.
5. Are there any known stabilizers for DDAO solutions?
While specific stabilizers for DDAO in a research context are not widely documented, general strategies to enhance the stability of amine oxide solutions include the addition of (bi)carbonates to inhibit the formation of nitrosamines, which can be a degradation pathway for tertiary amines.[2] The use of chelating agents like EDTA can also be considered to sequester metal ions that might catalyze degradation reactions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation observed in the DDAO solution upon storage or use. | - pH shift: The pH of the solution may have changed, moving into a range where DDAO is less soluble. - Low temperature: Storage at a very low temperature may cause the DDAO to crystallize or precipitate. - High concentration: The concentration of DDAO may be too high for the given solvent and temperature conditions. - Interaction with buffer components: Certain buffer salts may interact with DDAO, leading to precipitation. | - Measure the pH of the solution and adjust it to a more suitable range (typically near neutral, but this can be application-dependent). - Gently warm the solution and agitate to redissolve the precipitate. If it persists, consider diluting the solution. - If using a new buffer system, perform a small-scale compatibility test before preparing a large volume. |
| The performance of my DDAO solution has decreased over time. | - Chemical degradation: The DDAO may have degraded due to prolonged storage at inappropriate temperatures, exposure to light, or incompatible chemical environments. - Adsorption to container walls: Over time, a significant amount of DDAO may adsorb to the surface of the storage container, reducing its effective concentration in the solution. | - Prepare fresh DDAO solutions more frequently. - Store solutions in appropriate containers (e.g., glass or chemically resistant plastic) and consider pre-coating the container with a small amount of the solution to saturate binding sites. - Perform a quality control check, such as measuring the critical micelle concentration (CMC), to assess the activity of the surfactant. |
| The pH of the DDAO solution has decreased after storage. | - Oxidative degradation: DDAO can degrade into byproducts that are acidic, leading to a drop in pH. - Absorption of atmospheric CO2: If not sealed properly, the solution can absorb carbon dioxide from the air, forming carbonic acid. | - Store solutions in tightly sealed containers with minimal headspace. - Consider preparing the solution in a buffer that has sufficient capacity to resist pH changes. - If the pH drop is significant, it is a strong indicator of degradation, and the solution should be discarded. |
Quantitative Stability Data
The following table presents hypothetical stability data for a 10% (w/v) aqueous DDAO solution under different storage conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.
| Storage Condition | Time (Weeks) | DDAO Concentration (% of Initial) | Appearance | pH |
| 2-8 °C, Protected from Light | 0 | 100.0% | Clear, colorless | 7.5 |
| 4 | 99.8% | Clear, colorless | 7.5 | |
| 12 | 99.5% | Clear, colorless | 7.4 | |
| 24 | 99.1% | Clear, colorless | 7.4 | |
| 25 °C, Protected from Light | 0 | 100.0% | Clear, colorless | 7.5 |
| 4 | 98.2% | Clear, colorless | 7.3 | |
| 12 | 95.5% | Clear, colorless | 7.1 | |
| 24 | 91.0% | Slight yellow tint | 6.8 | |
| 40 °C, Protected from Light | 0 | 100.0% | Clear, colorless | 7.5 |
| 4 | 92.3% | Slight yellow tint | 6.9 | |
| 12 | 85.1% | Yellow tint | 6.5 | |
| 24 | 76.8% | Yellow, slight precipitate | 6.2 | |
| 25 °C, Exposed to UV Light | 0 | 100.0% | Clear, colorless | 7.5 |
| 4 | 90.5% | Slight yellow tint | 7.0 | |
| 12 | 82.1% | Yellow tint | 6.6 | |
| 24 | 72.4% | Yellow, slight precipitate | 6.1 |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for DDAO
This protocol outlines a general method for assessing the stability of DDAO in solution by quantifying the parent compound and detecting the formation of degradation products.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of DDAO concentration and the detection of its degradation products.
2. Materials and Reagents:
-
Didecylmethylamine oxide (DDAO) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
-
Water (HPLC grade)
3. Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD). An ELSD is often preferred for surfactants as they may lack a strong UV chromophore.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection:
-
UV: 210 nm (if DDAO shows sufficient absorbance)
-
ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min
-
5. Sample Preparation:
-
Prepare a stock solution of DDAO reference standard in the mobile phase or a suitable solvent (e.g., methanol).
-
For stability samples, dilute an aliquot of the DDAO solution with the mobile phase to a concentration within the calibration range.
6. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a DDAO solution. This involves subjecting the solution to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Add 1 M HCl to the DDAO solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the DDAO solution and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 to the DDAO solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the DDAO solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the DDAO solution to UV light (e.g., 254 nm) for 24 hours.
After the stress period, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration for HPLC analysis.
7. Data Analysis:
-
Create a calibration curve by plotting the peak area of the DDAO reference standard against its concentration.
-
Determine the concentration of DDAO in the stability samples using the calibration curve.
-
Monitor the chromatograms of the stressed samples for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DDAO peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the DDAO peak.
Visualizations
References
Technical Support Center: Utilizing Tertiary Amine Oxides in Protein Purification
Welcome to the technical support center for the application of tertiary amine oxides in protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during experimentation. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your protein purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of tertiary amine oxides in protein purification.
Q1: What are tertiary amine oxides and why are they used in protein purification?
Tertiary amine oxides, such as N,N-dimethyldodecylamine-N-oxide (LDAO) and trimethylamine N-oxide (TMAO), are versatile molecules used in protein chemistry. LDAO is a zwitterionic surfactant frequently used for solubilizing membrane proteins by disrupting the lipid bilayer and forming micelles around hydrophobic protein regions.[1][2] TMAO, on the other hand, is a protein-stabilizing osmolyte that promotes the native folding of proteins by destabilizing the denatured state through unfavorable interactions with the peptide backbone.[3][4]
Q2: How do I choose the right tertiary amine oxide for my application?
The choice between different tertiary amine oxides depends on your specific application:
-
For solubilizing membrane proteins , LDAO is a common choice due to its effectiveness in disrupting membranes.[1][5]
-
For stabilizing soluble proteins or promoting refolding , TMAO is often used.[3][6] It is particularly useful in counteracting the denaturing effects of substances like urea.[3]
-
It's important to consider the Critical Micelle Concentration (CMC) of detergent-like amine oxides (e.g., LDAO). The working concentration should typically be above the CMC to ensure micelle formation for effective solubilization.[7]
Q3: What are the typical working concentrations for tertiary amine oxides?
-
LDAO: For membrane protein extraction, concentrations of 1-2% (w/v) are often used.[5] The optimal concentration can vary depending on the specific protein and membrane composition.
-
TMAO: For protein stabilization and refolding, concentrations can range from 100 mM to over 2 M.[4] The optimal concentration needs to be determined empirically for each protein.
Q4: How can I remove tertiary amine oxides from my protein sample after purification?
Detergents like LDAO can be difficult to remove completely.[5] Common methods include:
-
Dialysis: This is effective for detergents with a high CMC. However, for detergents with a low CMC like LDAO, this method is less efficient.[8]
-
Gel Filtration Chromatography: This separates proteins from smaller detergent micelles based on size.[5]
-
Hydrophobic Adsorption Chromatography: Resins that bind hydrophobic molecules can effectively remove detergents.[8]
-
Ion-Exchange Chromatography: This can be used to remove ionic and zwitterionic detergents.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using tertiary amine oxides in protein purification.
Problem: Low Protein Yield
Low protein yield is a frequent issue in protein purification. When using tertiary amine oxides, several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis/Protein Solubilization | Optimize the concentration of the tertiary amine oxide (e.g., LDAO) used for solubilization. Ensure mechanical disruption (e.g., sonication, French press) is adequate.[9] |
| Protein Precipitation/Aggregation | For soluble proteins, titrate in TMAO to improve stability and prevent aggregation.[3] For membrane proteins, ensure the detergent concentration remains above the CMC throughout the purification process.[7] Consider adding other stabilizing agents like glycerol or arginine.[10] |
| Poor Binding to Affinity Resin | The tertiary amine oxide may be masking the affinity tag (e.g., His-tag). Try adding a short linker between your protein and the tag.[11] It is also possible to perform the purification under denaturing conditions to expose the tag.[12] |
| Protein Degradation | Add protease inhibitors to all buffers during purification and keep samples at 4°C.[9] |
Below is a troubleshooting workflow for addressing low protein yield:
Problem: Protein Aggregation
Even with stabilizing agents, protein aggregation can occur.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Amine Oxide Concentration | The concentration of TMAO may be too low to effectively stabilize the protein, or the concentration of LDAO may be falling below the CMC. Empirically determine the optimal concentration for your specific protein. |
| Incorrect Buffer Conditions | pH and ionic strength of the buffer can significantly impact protein stability. Optimize these parameters. Consider adding co-solvents like glycerol (5-20%) or L-arginine (50-500 mM) to suppress aggregation.[10][13] |
| Disulfide Bond Scrambling | For proteins with cysteine residues, incorrect disulfide bonds can form during refolding, leading to aggregation. Include reducing and oxidizing agents (e.g., glutathione redox pair) in your refolding buffer to facilitate proper disulfide bond formation.[10] |
| Rapid Removal of Denaturant | When refolding from a denatured state, rapid removal of urea or guanidinium chloride can cause aggregation. Use a gradual removal method like dialysis or a microfluidic device that allows for a slow gradient. |
Problem: Interference with Downstream Applications
Residual tertiary amine oxides can interfere with subsequent experiments.
| Potential Cause | Troubleshooting Steps |
| Detergent Interference with Crystallography | Detergents like LDAO can be "sticky" and inhibit crystal formation.[5] It is crucial to reduce the LDAO concentration during purification and exchange it for a milder, non-ionic detergent like C8E4 before crystallization trials.[5] |
| Inhibition of Enzyme Activity | Some tertiary amine oxides can inhibit the activity of certain enzymes.[14] Test the effect of the specific amine oxide on your protein's activity. If inhibition is observed, it must be thoroughly removed from the final sample. |
| Interference with Mass Spectrometry | Detergents are generally not compatible with mass spectrometry.[15] Ensure complete removal of the amine oxide detergent before analysis. Methods like chloroform/methanol/water extraction or cold acetone precipitation can be effective.[16] |
Quantitative Data
Table 1: Properties of Common Tertiary Amine Oxides and Related Detergents
This table summarizes key properties of commonly used tertiary amine oxides and other detergents in protein purification. The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers assemble into micelles.[7]
| Detergent | Type | Formula Weight ( g/mol ) | CMC (mM in water) |
| LDAO (N,N-dimethyldodecylamine-N-oxide) | Zwitterionic | 229.4 | ~2 |
| TMAO (Trimethylamine N-oxide) | Osmolyte | 75.11 | Not applicable |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | ~8 |
| Triton X-100 | Non-ionic | ~625 | ~0.24 |
| CHAPS | Zwitterionic | 614.88 | ~6 |
Note: CMC values are approximate and can be affected by buffer conditions such as ionic strength and temperature.[17]
Experimental Protocols
Protocol 1: Membrane Protein Solubilization with LDAO
This protocol provides a general procedure for the solubilization of membrane proteins from E. coli.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, protease inhibitors). Lyse the cells using a French press or sonication on ice.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1% LDAO).[5] Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized membrane proteins.
-
Affinity Purification: The clarified supernatant can now be used for affinity chromatography (e.g., Ni-NTA for His-tagged proteins). It is important to include a low concentration of detergent (e.g., 0.1% LDAO) in the wash and elution buffers to maintain protein solubility.
Below is a diagram illustrating the general workflow for membrane protein purification using LDAO.
Protocol 2: Protein Refolding from Inclusion Bodies using TMAO
This protocol describes a general method for refolding a denatured protein from inclusion bodies with the assistance of TMAO.
-
Inclusion Body Isolation and Solubilization: Isolate inclusion bodies from the cell lysate by centrifugation. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.
-
Refolding by Dilution: Rapidly dilute the solubilized protein solution 10- to 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M TMAO, 1 mM EDTA, and a glutathione redox system like 1 mM GSH/0.1 mM GSSG). The final protein concentration should be low (typically 10-100 µg/mL) to prevent aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring to allow the protein to refold.
-
Concentration and Further Purification: Concentrate the refolded protein using ultrafiltration. Further purify the correctly folded protein from aggregates and misfolded species using size-exclusion chromatography.
-
Analysis: Analyze the purified protein for correct folding and activity using techniques like circular dichroism and functional assays.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the stability of partly folded proteins using TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMAO influence on the backbone of proteins: an oligoglycine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, crystallization and characterization of the Pseudomonas outer membrane protein FapF, a functional amyloid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emergentmind.com [emergentmind.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. ijbiotech.com [ijbiotech.com]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. His-Tagged Peptidiscs Enable Affinity Purification of the Membrane Proteome for Downstream Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Support Center: Didecylmethylamine Oxide (DDAO) Micelle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Didecylmethylamine oxide (DDAO) micelles under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability and properties of DDAO micelles?
A1: The pH of the solution significantly influences the stability and structural parameters of Didecylmethylamine oxide (DDAO) micelles. DDAO is an amphoteric surfactant, meaning its head group can be protonated or deprotonated depending on the pH. This change in charge affects the electrostatic interactions between surfactant molecules within the micelle, leading to changes in the critical micelle concentration (CMC), aggregation number, and micelle size.
Under acidic conditions, the amine oxide head group of DDAO becomes protonated, resulting in a cationic surfactant. The repulsion between the positively charged head groups generally leads to a higher CMC and smaller aggregation numbers. Conversely, under neutral to slightly alkaline conditions (around its isoelectric point of approximately 7.8), DDAO exists as a zwitterion with a net neutral charge, which can lead to more stable micelles with a lower CMC and a larger aggregation number. At very high pH values, the properties may change again due to other effects.[1][2]
Q2: What is the effect of temperature on DDAO micelle stability?
A2: Temperature has a notable impact on the stability of DDAO micelles, primarily by affecting the hydrophobic interactions that drive micelle formation. For many non-ionic and some ionic surfactants, the critical micelle concentration (CMC) exhibits a U-shaped dependence on temperature.[3][4] This means that the CMC initially decreases as the temperature rises, reaching a minimum at a certain point, and then increases with a further increase in temperature. This behavior is a result of the interplay between the enthalpy and entropy of micellization.
Increasing temperature generally leads to an increase in the aggregation number and hydrodynamic radius of DDAO micelles.[5] However, the size and shape of DDAO micelles have been observed to be relatively stable upon cooling in some studies.[4]
Q3: Can the choice of buffer system impact DDAO micelle stability?
A3: Yes, the choice of buffer system can influence the stability and properties of DDAO micelles. Different buffer ions can interact differently with the surfactant head groups and affect the overall ionic strength of the solution. For instance, phosphate buffers have been shown to stabilize the native structure of some proteins and could potentially influence micelle formation differently than a Tris buffer.[6][7] It is crucial to consider the potential for specific ion effects of the buffer components on micelle properties and to maintain a consistent buffer system throughout an experiment for reproducible results.
Q4: How does ionic strength affect DDAO micelle properties?
A4: Ionic strength, typically adjusted by adding salts like NaCl, has a significant effect on the properties of DDAO micelles. An increase in ionic strength generally leads to a decrease in the critical micelle concentration (CMC).[1] This is because the added salt ions can screen the electrostatic repulsion between the charged head groups of the DDAO molecules, making it easier for them to aggregate into micelles. The effect is more pronounced for the cationic form of DDAO (at low pH) compared to the non-ionic form. Furthermore, at higher salt concentrations, the size of cationic DDAO micelles tends to increase.[1]
Q5: What is the expected chemical stability of DDAO in aqueous solutions?
A5: Didecylmethylamine oxide, as an amine oxide, can be susceptible to chemical degradation, primarily through hydrolysis, especially under strongly acidic or alkaline conditions and at elevated temperatures. The degradation of amine oxides can lead to the formation of secondary amines and other byproducts.[5][8] For long-term storage, it is recommended to keep DDAO solutions in a cool, dark place and in tightly sealed containers to minimize exposure to light, oxygen, and potential contaminants that could catalyze degradation.[9][10] The rate of hydrolysis is pH-dependent, and storing solutions at a pH near neutral is generally advisable for maximizing stability.[11][12]
Data on DDAO Micelle Properties
The following tables summarize the general trends and illustrative quantitative data on how pH and temperature affect key properties of DDAO micelles. Please note that exact values can vary depending on specific experimental conditions such as ionic strength and buffer composition.
Table 1: Effect of pH on Didecylmethylamine Oxide (DDAO) Micelle Properties at 25°C
| pH | Predominant DDAO Form | Illustrative CMC (mM) | Illustrative Aggregation Number | Illustrative Hydrodynamic Diameter (nm) |
| 4.0 | Cationic | 1.5 | 60 | 4.5 |
| 5.5 | Cationic/Zwitterionic | 1.2 | 75 | 5.0 |
| 7.0 | Zwitterionic | 1.0 | 90 | 5.5 |
| 8.5 | Zwitterionic/Anionic | 1.3 | 70 | 4.8 |
Table 2: Effect of Temperature on Didecylmethylamine Oxide (DDAO) Micelle Properties at pH 7.0
| Temperature (°C) | Illustrative CMC (mM) | Illustrative Aggregation Number | Illustrative Hydrodynamic Diameter (nm) |
| 15 | 1.2 | 80 | 5.2 |
| 25 | 1.0 | 90 | 5.5 |
| 35 | 1.1 | 100 | 5.8 |
| 45 | 1.3 | 110 | 6.2 |
Experimental Protocols
Protocol 1: Preparation of DDAO Solutions at Various pH Values
This protocol describes the preparation of DDAO solutions at different pH values for micelle characterization studies.
Materials:
-
Didecylmethylamine oxide (DDAO) powder
-
High-purity deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
pH meter and calibrated electrode
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a DDAO Stock Solution:
-
Accurately weigh the required amount of DDAO powder to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Dissolve the DDAO powder in a known volume of deionized water in a volumetric flask.
-
Gently stir the solution using a magnetic stirrer until the DDAO is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.
-
-
pH Adjustment:
-
Transfer an aliquot of the DDAO stock solution to a beaker.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add 0.1 M HCl dropwise to lower the pH to the desired acidic value, or 0.1 M NaOH to raise the pH to the desired alkaline value, while continuously monitoring the pH.[13]
-
Allow the solution to equilibrate for a few minutes after each addition before recording the final pH.
-
-
Final Dilution:
-
Once the desired pH is reached, transfer the pH-adjusted solution to a clean volumetric flask.
-
Bring the solution to the final desired volume and concentration with deionized water.
-
Mix the solution gently by inverting the flask several times.
-
-
Filtration (Optional but Recommended):
-
Filter the final solution through a 0.22 µm syringe filter to remove any dust particles or aggregates that could interfere with subsequent analysis, particularly for light scattering measurements.
-
Protocol 2: Characterization of DDAO Micelles by Dynamic Light Scattering (DLS)
This protocol outlines the steps for determining the hydrodynamic diameter of DDAO micelles using Dynamic Light Scattering (DLS).
Materials and Equipment:
-
DDAO solution prepared according to Protocol 1
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or cleanable cuvettes suitable for DLS
-
Syringe and 0.22 µm filter
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature. For temperature-dependent studies, allow the sample to equilibrate at each temperature for at least 10-15 minutes before measurement.[13]
-
-
Sample Preparation for DLS:
-
Filter the DDAO solution directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Ensure there are no air bubbles in the cuvette, as they can interfere with the measurement.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument's sample holder.
-
Enter the sample parameters into the software, including the solvent viscosity and refractive index at the measurement temperature.
-
Perform the DLS measurement. Typically, this involves acquiring multiple runs to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles.
-
The software will typically provide the z-average hydrodynamic diameter and the polydispersity index (PDI). A low PDI value (e.g., < 0.2) indicates a monodisperse sample of micelles with a narrow size distribution.
-
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI) or Multiple Peaks in DLS Measurements
-
Possible Cause: Presence of dust, large aggregates, or a mixture of different-sized micelles.
-
Troubleshooting Steps:
-
Re-filter the sample: Use a 0.22 µm syringe filter immediately before placing the sample in the DLS instrument.
-
Clean cuvettes thoroughly: Ensure cuvettes are meticulously cleaned to avoid contamination from previous samples.
-
Check for solution instability: At certain pH values or temperatures, DDAO micelles may be prone to aggregation.[14] Consider adjusting the pH or temperature to a region of higher stability.
-
Dilution effects: Diluting the sample can sometimes induce changes in micelle size or lead to aggregation.[14] If dilution is necessary, perform a dilution series to check for concentration-dependent effects.
-
Issue 2: Inconsistent or Drifting DLS Results Over Time
-
Possible Cause: The sample is not at thermal equilibrium, or the micelles are undergoing a slow aggregation or degradation process.
-
Troubleshooting Steps:
-
Ensure thermal equilibrium: Allow the sample to equilibrate in the DLS instrument for at least 10-15 minutes before starting the measurement.[13]
-
Monitor for time-dependent changes: Perform measurements at different time points to see if the size is changing. If so, this could indicate instability under the current conditions.
-
Check for chemical degradation: If experiments are conducted over long periods, especially at elevated temperatures or extreme pH, DDAO may be degrading. Prepare fresh solutions for each experiment.
-
Issue 3: Low Scattering Intensity in DLS
-
Possible Cause: The concentration of micelles is too low (below or near the CMC).
-
Troubleshooting Steps:
-
Increase DDAO concentration: Ensure the DDAO concentration is sufficiently above the expected CMC for the given pH and temperature to have a high enough concentration of micelles for detection.
-
Verify CMC: If unsure about the CMC under your experimental conditions, you can perform a series of DLS measurements at different concentrations to determine the point at which a significant increase in scattering intensity is observed.[15]
-
Issue 4: Artifacts in Small-Angle Neutron Scattering (SANS) Data
-
Possible Cause: Incoherent scattering from hydrogen, multiple scattering at high concentrations, or improper background subtraction.
-
Troubleshooting Steps:
-
Use deuterated solvents: To minimize incoherent scattering from hydrogen, use D₂O as the solvent for your DDAO solutions.[16]
-
Optimize concentration: If multiple scattering is an issue, dilute the sample. However, be mindful of potential dilution effects on micelle structure.
-
Accurate background subtraction: Carefully measure the scattering from the solvent in the same sample holder to perform an accurate background subtraction.
-
Model fitting challenges: Data from polydisperse or interacting systems can be difficult to fit. Consider using advanced modeling approaches or consulting with a scattering specialist.[17][18]
-
References
- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welltchemicals.com [welltchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. nilu.com [nilu.com]
- 9. China Didecyl methylamine,CAS No. 7396-58-9,MA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Micelles | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. muser-my.com [muser-my.com]
- 15. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 16. ias.ac.in [ias.ac.in]
- 17. New approach for SANS measurement of micelle chain mixing during size and morphology transitions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. ncnr.nist.gov [ncnr.nist.gov]
How to remove "1-Decanamine, N-decyl-N-methyl-, N-oxide" from a protein sample
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the zwitterionic detergent, 1-Decanamine, N-decyl-N-methyl-, N-oxide (also known as N,N-didecyl-N-methylamine N-oxide or DDMNO), from protein samples.
Frequently Asked Questions (FAQs)
Q1: How do I remove this compound (DDMNO) from my protein sample?
Removing DDMNO requires selecting a method based on the detergent's properties and your downstream application needs. DDMNO is a zwitterionic detergent with two long C10 alkyl chains, which suggests it has a low Critical Micelle Concentration (CMC). Detergents with low CMCs form very stable micelles that are difficult to break apart, making removal by traditional methods like dialysis challenging.
The most effective methods for removing low-CMC detergents like DDMNO are those that directly capture the detergent or where the protein of interest is selectively captured and washed.[1][2] The choice of method depends on factors like protein stability, sample volume, and the required final purity.
Below is a workflow to help you decide on the best strategy for your experiment.
Caption: Decision workflow for selecting a DDMNO removal method.
Q2: Why are dialysis and Size Exclusion Chromatography (SEC) not recommended for DDMNO?
Dialysis and SEC are effective at removing detergent monomers, but not micelles.[3] These methods rely on the free diffusion of small molecules (monomers) across a membrane or through resin pores while retaining the larger protein.[4]
DDMNO, due to its double long-chain hydrophobic tail, likely has a very low Critical Micelle Concentration (CMC). This means that even at low concentrations, it exists predominantly as large micelle structures rather than individual monomers. These micelles are often similar in size or even larger than the protein itself, making separation by size-based methods inefficient.[5]
Q3: What is the most effective method for removing DDMNO while preserving protein function?
For zwitterionic, low-CMC detergents like DDMNO, Affinity Chromatography using specialized detergent removal resins is the most recommended method.[3] These resins contain porous beads with a high affinity for binding detergent molecules, effectively stripping them from the solution while allowing the protein to pass through in the flow-through.[3][6]
Advantages:
-
High Protein Recovery: Typically yields >90% protein recovery.[1]
-
Speed: Protocols are often very fast, taking less than 15 minutes.
-
Maintains Native State: The process is non-denaturing.
Q4: How can I use Ion-Exchange Chromatography (IEX) to remove DDMNO?
Ion-exchange chromatography (IEX) is a suitable method for removing non-ionic and zwitterionic detergents.[1][4] The principle is to select a resin and buffer system where the protein of interest binds to the column, while the neutral or zwitterionic DDMNO micelles do not bind and are washed away. The purified protein is then eluted by changing the buffer conditions (e.g., increasing salt concentration or changing pH).[4]
Key Considerations:
-
You must know the isoelectric point (pI) of your protein to choose the correct type of IEX resin (anion or cation exchange) and buffer pH.
-
The binding and elution conditions must be empirically optimized for each specific protein.[1]
Q5: When is protein precipitation a suitable option?
Protein precipitation should be considered when:
-
Downstream applications are compatible with a denatured protein (e.g., SDS-PAGE, some mass spectrometry applications).
-
Other methods have failed to remove a sufficient amount of detergent.
-
You need to concentrate a dilute protein sample simultaneously.
Methods like trichloroacetic acid (TCA) or acetone precipitation are effective at removing detergents.[4] However, these methods often cause irreversible protein denaturation, leading to loss of biological activity.
Troubleshooting and Protocols
Quantitative Data: Detergent Removal Efficiency & Protein Recovery
The following table summarizes the performance of a commercially available detergent removal resin (Thermo Scientific Pierce) with various common detergents. While data for DDMNO is not specifically listed, its performance is expected to be similar to other non-ionic/zwitterionic detergents with low CMCs, such as Triton X-100 or CHAPS.
| Detergent Type | Detergent Name | Starting Conc. (%) | Detergent Removal (%) | BSA Recovery (%) | Citation |
| Zwitterionic | CHAPS | 3 | >99 | ~90 | [1] |
| Non-ionic | Triton X-100 | 2 | >99 | ~87 | [1] |
| Non-ionic | Octyl Glucoside | 5 | >99 | ~90 | [1] |
| Non-ionic | Lauryl Maltoside | 1 | >98 | ~99 | [1] |
| Anionic | SDS | 2.5 | >99 | ~95 | [1] |
| Anionic | Sodium Deoxycholate | 5 | >99 | >99 | [1] |
Data is derived from samples containing 1mg/mL BSA processed through 0.5mL of Pierce Detergent Removal Resin.[1]
Experimental Protocol: Detergent Removal Using Affinity Spin Columns
This protocol provides a general methodology for using commercial detergent removal spin columns, which is the most recommended method for DDMNO.
Caption: Workflow for detergent removal using a spin column.
Methodology:
-
Prepare the Column:
-
Place the spin column containing the detergent removal resin into a collection tube.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer. Discard the flow-through.[6]
-
Equilibrate the resin by adding your protein's buffer to the column and centrifuging again. Repeat this wash step 2-3 times, discarding the flow-through each time. This ensures the protein remains in a compatible buffer.
-
-
Load and Incubate the Sample:
-
Add your protein sample containing DDMNO to the top of the packed resin bed.
-
Incubate the column at room temperature for 2-5 minutes to allow the resin to bind the detergent.[3]
-
-
Collect the Purified Sample:
-
Move the spin column to a new, clean collection tube.
-
Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect the purified, detergent-free protein sample in the flow-through.[6]
-
The collected sample is now ready for downstream applications. The used resin with the bound detergent is discarded.
-
Troubleshooting:
-
Low Protein Recovery:
-
Problem: The protein may be non-specifically interacting with the resin.
-
Solution: Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize non-specific binding. Confirm that your protein is folded and stable in the chosen buffer.
-
-
Incomplete Detergent Removal:
-
Problem: The capacity of the resin may have been exceeded.
-
Solution: Do not exceed the recommended sample volume or detergent concentration for the column size. If the initial detergent concentration is very high, consider diluting the sample (if possible without compromising protein stability) or processing the sample through a second column.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8507291B1 - Detergent removal from protein samples prior to mass spectrometry analysis - Google Patents [patents.google.com]
Optimizing Micellar Catalysis with Didecylmethylamine Oxide: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for micellar catalysis using Didecylmethylamine oxide (DDMAO).
Troubleshooting Guide
This guide addresses common issues encountered during micellar catalysis experiments with Didecylmethylamine oxide.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal DDMAO Concentration: The concentration of DDMAO is below the Critical Micelle Concentration (CMC), preventing the formation of micelles that act as nanoreactors. | Determine the CMC of DDMAO under your specific experimental conditions (e.g., temperature, solvent, presence of salts). Ensure the working concentration of DDMAO is above the CMC to facilitate micelle formation. |
| Poor Substrate/Catalyst Solubility in Micelles: The hydrophobic core of the DDMAO micelles may not be suitable for solubilizing the specific reactants or catalyst. | Consider the addition of a co-surfactant to modify the micellar environment. Alternatively, a small amount of a co-solvent might improve solubility. However, be aware that co-solvents can also disrupt micelle formation at higher concentrations. | |
| Incorrect pH: The pH of the reaction medium can affect the protonation state of the amine oxide headgroup, influencing micelle stability and catalytic activity.[1] | Optimize the pH of the reaction medium. For amine oxides, the catalytic activity can be highly dependent on pH, with some reactions favoring neutral to mildly acidic or basic conditions.[2] It is recommended to screen a range of pH values to find the optimum for your specific reaction. | |
| Reaction Fails to Initiate | Catalyst Inactivity: The catalyst may be poisoned or may not be active under the current conditions. | Ensure the catalyst is compatible with the aqueous micellar environment. Some catalysts may require specific activation steps. Consider screening different catalysts known to be effective in micellar media. |
| Mass Transfer Limitations: In heterogeneous reactions, the transport of reactants from the bulk solution to the catalytic sites within the micelles may be slow. | Increase the stirring rate to improve mixing and mass transfer. Sonication can also be explored to enhance the dispersion of reactants. | |
| Product Isolation Difficulties | Stable Emulsion Formation: The surfactant can sometimes form a stable emulsion with the product and solvent during extraction. | Break the emulsion by adding a saturated brine solution or by altering the pH. Centrifugation can also aid in phase separation. |
| Surfactant Contamination of Product: Residual DDMAO may be present in the final product after extraction. | Perform multiple extractions with a suitable organic solvent. Alternatively, techniques like cloud point extraction (for non-ionic surfactants) or the use of a scavenger resin to remove the surfactant can be employed. | |
| Inconsistent Results | Variability in Reagent Purity: Impurities in reactants, solvents, or the DDMAO itself can affect the reaction outcome. | Use reagents of high purity. It is advisable to characterize the DDMAO to determine its purity and CMC. |
| Temperature Fluctuations: Temperature can influence micelle size, shape, and the CMC, leading to variability in reaction rates.[3] | Maintain a constant and controlled temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of Didecylmethylamine oxide to use?
The optimal concentration is typically above the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist as monomers in solution and do not form the micellar nanoreactors necessary for catalysis. The CMC of a surfactant is dependent on factors such as temperature, pressure, and the presence of electrolytes.[4] It is recommended to experimentally determine the CMC of DDMAO under your specific reaction conditions.
2. How does pH affect catalysis with Didecylmethylamine oxide?
The pH of the medium can significantly impact the performance of amine oxide surfactants. The headgroup of DDMAO can become protonated in acidic conditions, altering the charge and stability of the micelles.[1] This can, in turn, affect the solubility of reactants within the micelles and the overall catalytic activity. The optimal pH is reaction-dependent and should be determined through screening. For some amine oxides, neutral to mildly acidic or basic conditions are often favorable.[2]
3. Can I use co-solvents with Didecylmethylamine oxide?
Yes, but with caution. A small amount of a co-solvent can sometimes improve the solubility of hydrophobic substrates. However, high concentrations of organic co-solvents can disrupt the formation of micelles, thereby inhibiting the catalytic process. If a co-solvent is necessary, start with a very low percentage (e.g., 1-5% v/v) and monitor the effect on the reaction.
4. How can I remove the Didecylmethylamine oxide surfactant after the reaction?
Standard workup procedures involving extraction with an organic solvent are typically used. To improve the separation and minimize surfactant contamination in the product, multiple extractions can be performed. Adding a saturated salt solution (brine) can help break any emulsions that may have formed.
5. What is the effect of adding electrolytes to my reaction?
The addition of electrolytes (salts) can influence the CMC and the size and shape of the micelles.[4][5][6] Generally, for ionic and non-ionic surfactants, the addition of salt decreases the CMC and can promote the formation of larger, more ordered micellar structures. This can sometimes lead to an enhancement in the reaction rate. However, the effect is specific to the salt and its concentration, so optimization is necessary.
Quantitative Data Summary
| Property | Didecylmethylamine | Decylamine oxide | Dodecyldimethylamine oxide |
| Molecular Formula | C₂₁H₄₅N[3] | C₁₀H₂₃NO[2] | C₁₄H₃₁NO[7] |
| Molecular Weight | 311.6 g/mol [3] | 173.3 g/mol | 229.4 g/mol [7] |
| Appearance | Clear colorless to pale yellow liquid[8] | Clear to yellowish liquid[2] | Crystalline solid[7] |
| Boiling Point | 145 °C / 2mmHg[8] | ~250 °C[2] | - |
| Density | 0.807 g/mL at 20 °C[8] | 0.9–1.0 g/cm³[2] | - |
| Solubility in Water | Insoluble[8] | Highly soluble[2] | 190,000 mg/L at 25 °C[7] |
| Stability | - | Stable in a wide pH range, but sensitive to extremes[2] | Stable over a wide pH range[7] |
Experimental Protocols
General Protocol for Micellar Catalysis using Didecylmethylamine Oxide
This protocol provides a general workflow for conducting a reaction in a micellar medium with DDMAO.
Methodology:
-
Prepare the Didecylmethylamine Oxide Solution: Prepare a 2 wt% solution of DDMAO in deionized, degassed water. The optimal concentration may vary depending on the reaction.
-
Combine Reactants: To a reaction vessel equipped with a magnetic stir bar, add the substrates and the catalyst.
-
Initiate the Reaction: Add the DDMAO solution to the reaction vessel.
-
Reaction Conditions: Stir the mixture vigorously at the desired temperature. Vigorous stirring is crucial to ensure proper mixing of the biphasic system.
-
Monitor Progress: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
Purification: Combine the organic layers and wash with brine to help break any emulsions. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol for Synthesis of Quinoxaline Derivatives in a Micellar Medium
This protocol is an adaptation of known methods for quinoxaline synthesis, optimized for a micellar medium using DDMAO.[9][10]
Methodology:
-
Prepare the Micellar Medium: In a round-bottom flask, prepare a 2 wt% solution of Didecylmethylamine oxide in water.
-
Add Reactants: To this solution, add o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the pure quinoxaline derivative.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Reaction Yield
References
- 1. researchgate.net [researchgate.net]
- 2. DECYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. jsirjournal.com [jsirjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Didecyl Methylamines For Sale | 7396-58-9 [whamine.com]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Long-Chain Amine Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of long-chain amine oxides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of long-chain amine oxides.
Synthesis
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Amine Oxide | - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of the product: Excessive temperature can lead to thermal decomposition (Cope elimination). - Suboptimal stoichiometry: Incorrect molar ratio of tertiary amine to oxidizing agent. - Inefficient mixing: Poor agitation, especially if the reaction mixture becomes viscous or forms a gel.[1] | - Optimize reaction conditions: Monitor the reaction progress over time at different temperatures to find the optimal balance between reaction rate and product stability. - Control temperature: Maintain a consistent and controlled temperature throughout the reaction. For many long-chain amine oxides, a temperature range of 60-80°C is recommended.[1] - Adjust stoichiometry: A slight excess of the oxidizing agent (e.g., 1.1-1.3 moles of hydrogen peroxide per mole of tertiary amine) can help drive the reaction to completion.[1] - Improve agitation: Use a robust mechanical stirrer. If gelation is an issue, consider using a co-solvent like isopropanol to maintain a stirrable mixture.[2] |
| Reaction Mixture Turns Dark/Yellow | - Oxidation of impurities: The presence of impurities in the starting tertiary amine can lead to colored byproducts upon oxidation. - Decomposition of amine oxide: At elevated temperatures, amine oxides can decompose, leading to discoloration.[3] - Reaction with residual reagents: Unwanted side reactions with excess oxidizing agent. | - Use high-purity starting materials: Ensure the tertiary amine is of high purity before starting the synthesis. - Maintain strict temperature control: Avoid overheating the reaction mixture. - Store reagents properly: Store amines under an inert atmosphere to prevent air oxidation, which can cause them to turn yellow.[3] |
| Gel Formation | - High concentration of amine oxide: Concentrated aqueous solutions of some long-chain amine oxides (typically above 35-40%) are prone to gelling.[1] - Nature of the alkyl chain: The structure of the long-chain alkyl group can influence the tendency to form gels. | - Use a co-solvent: Employing a solvent like isopropanol can prevent gel formation.[2] - Control hydrogen peroxide concentration: For certain amine oxides, using a more dilute solution of hydrogen peroxide or co-feeding water can prevent gelling.[1] - For di-C6-C20 alkyl methylamines: Surprisingly, using a more concentrated hydrogen peroxide solution (over 40%) can prevent gel formation in this specific class of amine oxides.[1] |
| Side Reactions (e.g., Cope Elimination) | - High reaction temperatures: The Cope elimination is a pyrolytic reaction that occurs at elevated temperatures (typically 150-200°C), leading to an alkene and a hydroxylamine.[3] | - Maintain lower reaction temperatures: Keep the reaction temperature well below the threshold for the Cope elimination. |
Purification
| Problem | Possible Causes | Suggested Solutions |
| Presence of Unreacted Tertiary Amine | - Incomplete reaction: As discussed in the synthesis section. | - Optimize reaction conditions to drive the reaction to completion. - Purification: Utilize purification methods such as ion-exchange chromatography or recrystallization to separate the amine oxide from the unreacted tertiary amine. |
| Residual Hydrogen Peroxide | - Excess oxidizing agent used: A common practice to ensure complete conversion of the tertiary amine. | - Treatment with sodium sulfite: Add an equimolar amount of sodium sulfite to the reaction mixture at 65-95°C to decompose the residual hydrogen peroxide.[2][4] - Catalytic decomposition: Use a peroxide decomposition catalyst.[2] - Ion-exchange resins: Pass the solution through a suitable ion-exchange resin to remove peroxide.[5] |
| Formation of Nitrites and Nitrosamines | - Reaction of nitrites with amines: Nitrite impurities can react with the tertiary amine to form carcinogenic nitrosamines.[2] | - Use of bicarbonate: Conducting the oxidation in the presence of a small amount of bicarbonate material (e.g., sodium bicarbonate) can significantly reduce the levels of nitrites and nitrosamines.[6] - Synergistic combination: The use of carbon dioxide and ascorbic acid together has been shown to reduce nitrosamine levels below the limit of detection.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing long-chain amine oxides?
A1: The most prevalent method is the oxidation of a long-chain tertiary amine with an oxidizing agent, most commonly hydrogen peroxide.[3][7] Other oxidizing agents like peracids (e.g., mCPBA) or Caro's acid can also be used.[3][7]
Q2: How can I monitor the progress of my amine oxide synthesis reaction?
A2: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them for the concentration of the amine oxide product, the remaining unreacted tertiary amine, and the residual hydrogen peroxide.[4] Potentiometric titration is a common and effective method for determining the amine oxide and unreacted tertiary amine content.[4] The residual hydrogen peroxide can be quantified by titration with sodium thiosulfate.[2][4]
Q3: What are the typical impurities found in crude long-chain amine oxide products?
A3: Common impurities include unreacted long-chain tertiary amine, residual hydrogen peroxide, water, and potentially small amounts of nitrites and nitrosamines.[2][4]
Q4: What are the recommended storage conditions for long-chain amine oxides?
A4: Long-chain amine oxides are typically stored as aqueous solutions.[8] To prevent degradation and discoloration, they should be stored in a cool, dark place. It is also advisable to ensure that residual hydrogen peroxide is present in the final product as it can help prevent darkening during storage.[9]
Q5: Are there any safety concerns I should be aware of when working with long-chain amine oxides and their synthesis?
A5: Yes. Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The synthesis reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. Some impurities, such as nitrosamines, are potential carcinogens, so their formation should be minimized.[2] Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).
Quantitative Data
Table 1: Reaction Monitoring of Lauryl Dimethylamine Oxide Synthesis
| Reaction Time (minutes) | Free Peroxide (%) | Free Tertiary Amine (%) | Amine Oxide (%) |
| 30 | 0.20 | 0.98 | 29.89 |
| 180 | 0.14 | 0.65 | 30.21 |
| 300 | 0.09 | 0.45 | 30.51 |
Data from a synthesis reaction of lauryl dimethylamine with hydrogen peroxide.[4]
Table 2: Reduction of Residual Hydrogen Peroxide with Sodium Sulfite
| Time (minutes) | Free Peroxide (%) | Free Tertiary Amine (%) |
| 0 | 0.0900 | 0.45 |
| 15 | 0.0550 | 0.45 |
| 25 | 0.0350 | 0.45 |
| 35 | 0.0200 | 0.45 |
| 45 | 0.0100 | 0.45 |
| 65 | 0.0048 | 0.45 |
Data showing the reduction of residual hydrogen peroxide in a lauryl dimethylamine oxide solution after the addition of sodium sulfite.[4]
Experimental Protocols
Protocol 1: Synthesis of Lauryl Dimethylamine Oxide
Materials:
-
Lauryl dimethylamine
-
Distilled water
-
Ethylenediaminetetraacetic acid (EDTA), sodium salt
-
Polycarboxylic acid (e.g., maleic or citric acid) (optional)
-
Hydrogen peroxide (35% aqueous solution)
Procedure:
-
To a suitable reaction flask equipped with a stirrer, thermometer, and addition funnel, charge 492.5 g of lauryl dimethylamine, 997.4 g of distilled water, 1.0 g of EDTA sodium salt, and optionally 6.0 g of a polycarboxylic acid.[2]
-
Heat the mixture to 77°C with stirring.[2]
-
Slowly add 217.8 g of 35% hydrogen peroxide to the reaction mixture, controlling the addition rate to manage any exotherm.[2]
-
Monitor the reaction for the formation of amine oxide and the reduction of tertiary amine and hydrogen peroxide (refer to Table 1 for typical reaction progress).[4]
-
Once the reaction is complete (typically when the free tertiary amine is below a desired level), the crude product is ready for purification.
Protocol 2: Purification of Lauryl Dimethylamine Oxide (Removal of Residual Hydrogen Peroxide)
Materials:
-
Crude Lauryl Dimethylamine Oxide solution (from Protocol 1)
-
Sodium sulfite
Procedure:
-
Take 500 g of the crude lauryl dimethylamine oxide solution and place it in a suitable reaction flask.
-
Heat the solution to 65-95°C.[2]
-
Analyze a sample to determine the concentration of free hydrogen peroxide.[2]
-
Add an equimolar amount of sodium sulfite based on the determined hydrogen peroxide concentration. For example, for a solution containing 0.09% free peroxide, add 1.67 g of sodium sulfite.[4]
-
Maintain the temperature at 65-95°C for 1 hour, monitoring the residual hydrogen peroxide content until it reaches the desired low level (e.g., <0.005%).[2][4]
Protocol 3: Synthesis of Oleylamidopropyl Dimethylamine Oxide
Materials:
-
Oleylamidopropyl dimethylamine
-
Isopropanol
-
Hydrogen peroxide (28.7% aqueous solution)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, heater, temperature sensor, and dropping funnel, add 40.0 g of oleylamidopropyl dimethylamine and 30.0 g of isopropanol.[9]
-
Place 28.0 g of the 28.7% hydrogen peroxide solution in the dropping funnel.[9]
-
Heat the reaction flask to 55-60°C.[9]
-
Gradually add the hydrogen peroxide from the dropping funnel while maintaining vigorous stirring. Ensure the reaction temperature does not exceed 65°C.[9]
-
After the addition is complete, continue stirring the solution for 5 hours at 60°C.[9]
-
After 5 hours, cool the solution. The product can then be further purified if necessary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of long-chain amine oxides.
References
- 1. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6054616A - Process for reducing residual raw material impurities in tertiary amine oxides - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. EP1038865A1 - Process for reducing residual raw material impurities in tertiary amine oxides - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. US5583258A - Process for preparing mono-long chain amine oxide surfactants - Google Patents [patents.google.com]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. santos.com [santos.com]
- 9. mdpi.com [mdpi.com]
Strategies to improve the yield of "1-Decanamine, N-decyl-N-methyl-, N-oxide" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Decanamine, N-decyl-N-methyl-, N-oxide synthesis.
Troubleshooting Guide
Low or no product yield, incomplete reactions, and the presence of impurities are common challenges in the synthesis of N,N-didecyl-N-methylamine N-oxide. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Oxidizing Agent: The chosen oxidizing agent (e.g., hydrogen peroxide) may be old or decomposed. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. | 1. Use a fresh, properly stored oxidizing agent. Consider using a more potent oxidant like m-chloroperoxybenzoic acid (m-CPBA). 2. Optimize the reaction temperature. For hydrogen peroxide, a temperature range of 60-70°C is often effective.[1] For m-CPBA, the reaction can often be run at room temperature. 3. Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can limit contact between reactants. 3. Presence of Impurities in Starting Material: Impurities in the N,N-didecyl-N-methylamine can interfere with the oxidation. | 1. Monitor the reaction progress using TLC or NMR. Extend the reaction time if necessary. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Purify the starting tertiary amine by distillation or chromatography before use. |
| Presence of Unreacted Tertiary Amine | 1. Incomplete Oxidation: See "Incomplete Reaction" above. 2. Difficult Purification: The product and starting material have similar polarities, making separation challenging. | 1. Ensure complete oxidation by optimizing reaction conditions. 2. For purification, try trituration with a non-polar solvent like cold diethyl ether to precipitate the more polar N-oxide.[2] Alternatively, use column chromatography with a polar eluent system (e.g., methanol/dichloromethane). |
| Formation of Side Products (e.g., Cope Elimination Products) | 1. High Reaction Temperature: Heating the amine oxide product can lead to its decomposition via the Cope elimination reaction.[3][4] 2. Prolonged Reaction Times at Elevated Temperatures: This increases the likelihood of thermal degradation. | 1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. 2. Once the reaction is complete, cool the mixture promptly and proceed with the workup. |
| Product is a Gummy or Oily Solid | 1. Hygroscopic Nature of the Product: Long-chain amine oxides can readily absorb atmospheric moisture.[2] 2. Presence of Solvent Residues: Incomplete removal of the reaction solvent or extraction solvent. | 1. Handle the product under an inert, dry atmosphere (e.g., nitrogen or argon). Dry the final product under high vacuum. 2. Ensure thorough drying of the product, possibly by co-evaporation with a suitable solvent like benzene to form an azeotrope with water.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most common and economical method is the direct oxidation of the parent tertiary amine, N,N-didecyl-N-methylamine, using hydrogen peroxide as the oxidizing agent.[3][5] This method is atom-economical, with water being the only major byproduct.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. On a silica TLC plate, the amine N-oxide product is significantly more polar than the starting tertiary amine and will have a lower Rf value. In ¹H NMR, the signals for the protons on the carbons adjacent to the nitrogen will shift downfield upon oxidation.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: When working with oxidizing agents like hydrogen peroxide or peracids, it is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving peroxides should be conducted behind a safety shield, especially when running on a larger scale or at elevated temperatures.[2]
Q4: My final product is difficult to purify. What strategies can I employ?
A4: Purification of long-chain amine oxides can be challenging due to their amphiphilic nature. If the product is a solid, trituration with a cold, non-polar solvent like diethyl ether can be effective in removing the less polar starting amine.[2] For more challenging separations, column chromatography using a polar stationary phase (like silica gel) and a polar eluent system (e.g., a gradient of methanol in dichloromethane) is recommended.[6]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound can be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will show characteristic shifts in the signals of the alkyl chains upon N-oxidation.[5] Infrared (IR) spectroscopy should reveal a prominent N⁺-O⁻ stretching vibration around 930-970 cm⁻¹. Mass spectrometry can be used to confirm the molecular weight of the product. Purity can be assessed by the absence of starting material and side product signals in the NMR spectra and by obtaining a sharp melting point for crystalline products.
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide
This protocol is adapted from the synthesis of N,N-dimethyldodecylamine N-oxide.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve N,N-didecyl-N-methylamine (1 equivalent) in a suitable solvent like water or a water/isopropanol mixture.
-
Addition of Oxidant: Heat the solution to 60-70°C. Add 30-50% aqueous hydrogen peroxide (1.1-1.2 equivalents) dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue stirring at 60-70°C for an additional 4-6 hours, or until TLC/NMR analysis indicates complete consumption of the starting amine.
-
Workup: Cool the reaction mixture to room temperature. To decompose any excess hydrogen peroxide, a small amount of manganese dioxide can be carefully added until gas evolution ceases. Filter the mixture to remove the manganese dioxide.
-
Isolation: The aqueous solution of the amine oxide can be used directly, or the product can be isolated by removing the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or trituration.
Protocol 2: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve N,N-didecyl-N-methylamine (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Reported Yields (for similar compounds) |
| Hydrogen Peroxide (H₂O₂) | Water, Isopropanol | 60-70°C | 4-12 hours | 85-95% |
| m-CPBA | Dichloromethane, Chloroform | 0°C to Room Temperature | 2-6 hours | >90% |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide for Researchers: 1-Decanamine, N-decyl-N-methyl-, N-oxide vs. Dodecyldimethylamine oxide (DDAO)
In the realm of scientific research, particularly in biochemistry and drug development, the selection of appropriate surfactants is a critical determinant for experimental success. This guide provides a detailed comparison of two amine oxide-based surfactants: 1-Decanamine, N-decyl-N-methyl-, N-oxide (also known as didecylmethylamine oxide) and Dodecyldimethylamine oxide (DDAO), also known as Lauramine oxide. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
While DDAO is a well-characterized and widely utilized surfactant in research, particularly for the solubilization and stabilization of membrane proteins, information regarding the research applications of this compound is notably scarce in publicly available scientific literature. This guide reflects the current state of knowledge, presenting a comprehensive overview of DDAO and the limited available data for its counterpart.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a surfactant is paramount for its effective application. The following table summarizes the key properties of DDAO and this compound.
| Property | Dodecyldimethylamine oxide (DDAO) | This compound |
| Synonyms | Lauramine oxide, LDAO, Lauryldimethylamine N-oxide | Didecylmethylamine oxide |
| CAS Number | 1643-20-5[1] | 100545-50-4 |
| Molecular Formula | C14H31NO[1] | C21H45NO |
| Molecular Weight | 229.40 g/mol [1] | 327.6 g/mol |
| Appearance | Crystalline solid[1] | Liquid |
| Solubility in Water | 190,000 mg/L at 25 °C[1] | Limited solubility |
| Critical Micelle Concentration (CMC) | ~1-2 mM in water | Not available in cited literature |
Performance in Research Applications: DDAO as the Established Tool
DDAO has a long-standing reputation in the research community as a versatile and effective non-ionic to zwitterionic surfactant. Its utility is particularly pronounced in the challenging field of membrane protein research.
Dodecyldimethylamine oxide (DDAO) in Research:
-
Membrane Protein Solubilization: DDAO is frequently employed for the extraction of membrane proteins from the lipid bilayer.[2] Its efficacy stems from its ability to form micelles that can encapsulate hydrophobic protein domains, thereby rendering them soluble in aqueous solutions.
-
Protein Stabilization: Beyond solubilization, DDAO is known to stabilize many membrane proteins in their native conformation, which is crucial for subsequent structural and functional studies.
-
Protein Crystallization: DDAO has been successfully used as a detergent in the crystallization of membrane proteins, a critical step in determining their three-dimensional structure.
-
Drug Development: In a broader sense, amine oxides can play a role in drug development by influencing drug solubility and membrane permeability.[3]
This compound in Research:
Currently, there is a significant lack of published research detailing the use of this compound in applications relevant to this guide's audience. The non-oxidized form, didecylmethylamine, is primarily documented as an intermediate in the synthesis of other chemical products, such as cationic surfactants and biocides.[4][5] Without experimental data, a direct comparison of its performance against DDAO in research settings is not possible.
Experimental Protocols: A Focus on DDAO-Mediated Protein Solubilization
Given the extensive use of DDAO, a generalized protocol for membrane protein solubilization is provided below. It is crucial to note that this protocol serves as a starting point, and optimization is essential for each specific protein.
General Protocol for Membrane Protein Solubilization using DDAO
1. Membrane Preparation:
- Isolate the membrane fraction containing the protein of interest from the source organism or cell line using standard cell lysis and centrifugation techniques.
2. Solubilization Buffer Preparation:
- Prepare a suitable buffer (e.g., Tris-HCl, HEPES) at a physiological pH (typically 7.4-8.0).
- Add salts (e.g., 150 mM NaCl) to mimic physiological ionic strength.
- Include protease inhibitors to prevent protein degradation.
- Add DDAO to the buffer at a concentration significantly above its CMC. A common starting point is 1-2% (w/v).
3. Solubilization Process:
- Resuspend the isolated membrane pellet in the DDAO-containing solubilization buffer.
- Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C) with gentle agitation.
4. Clarification:
- Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet non-solubilized material and aggregated proteins.
5. Analysis of Solubilized Protein:
- Carefully collect the supernatant containing the solubilized protein.
- Analyze the supernatant using techniques such as SDS-PAGE and Western blotting to confirm the presence and estimate the yield of the target protein.
6. Downstream Applications:
- The solubilized protein is now ready for subsequent purification steps (e.g., affinity chromatography) and functional or structural analysis.
Visualizing the Process: Experimental Workflow and a Hypothetical Signaling Pathway
To further aid in the conceptualization of experimental processes, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for membrane protein solubilization using DDAO.
Caption: A hypothetical GPCR signaling pathway that could be studied using solubilized receptors.
Conclusion
For researchers engaged in protein studies and drug development, Dodecyldimethylamine oxide (DDAO) stands out as a well-documented and reliable surfactant. Its extensive history of successful application in membrane protein solubilization and stabilization is supported by a wealth of scientific literature.
In contrast, this compound remains a largely uncharacterized compound within the research landscape. The absence of performance data and established protocols for its use in relevant applications makes it a high-risk, exploratory choice for researchers. Until further studies elucidating its properties and potential applications are published, DDAO remains the demonstrably superior and more prudent option for the majority of research needs in this field. Researchers are encouraged to rely on established tools like DDAO while keeping an eye on emerging surfactants that are validated by rigorous scientific investigation.
References
- 1. Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Didecyl Methylamines For Sale | 7396-58-9 [whamine.com]
- 5. China Didecyl methylamine,CAS No. 7396-58-9,MA1010 factory and manufacturers | Kerui Chemicals [keruichemical.com]
A Head-to-Head Battle of the Detergents: Didecyldimethylamine Oxide vs. Triton X-100 for Membrane Protein Extraction
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for solubilizing membrane proteins.
The successful extraction of membrane proteins from their native lipid environment is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it can significantly impact protein yield, purity, and, most importantly, the preservation of native structure and function. This guide provides a detailed comparative analysis of two commonly used detergents: the zwitterionic Didecyldimethylamine oxide (DDAO) and the non-ionic Triton X-100.
At a Glance: Key Differences and Physicochemical Properties
Both DDAO and Triton X-100 are effective at solubilizing membrane proteins, but they possess distinct physicochemical properties that influence their performance and suitability for different applications.
| Property | Didecyldimethylamine oxide (DDAO) | Triton X-100 |
| Detergent Type | Zwitterionic | Non-ionic[1] |
| Synonyms | LDAO, Ammonyx LO | Octylphenol ethoxylate |
| Molecular Weight | ~229.4 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 1-2 mM | 0.2-0.9 mM[2] |
| Micelle Size (Aggregation Number) | ~75 | ~100-155 |
| Denaturing Potential | Generally considered mild to harsh, depending on the protein | Mild, non-denaturing[1][2] |
| Dialyzable | Yes | No |
| UV Absorbance | Low | High (interferes with A280 protein quantification)[3] |
Performance in Membrane Protein Extraction: A Data-Driven Comparison
Protein Yield
The choice of detergent can significantly influence the final protein yield. In a study comparing different detergents for the solubilization of the light-harvesting complex 1-reaction center (LHI-RC) from Rhodobacter capsulatus, LDAO (a close analog of DDAO) demonstrated a solubilization efficiency of approximately 70%. In the same study, Triton X-100 was also used as a control agent[4].
In another study focusing on a "dual-detergent strategy," the use of the inexpensive Triton X-100 for the initial solubilization of the ligand-gated ion channel ELIC resulted in a remarkable ~10-fold increase in yield compared to extraction with DDM alone[5]. This highlights the potential of Triton X-100 to be a cost-effective first-line choice for maximizing protein recovery[5].
| Membrane Protein | Detergent | Concentration (% w/v) | Protein Yield/Solubilization Efficiency | Reference |
| LHI-RC complex | LDAO | 1.0 | ~70% | [4] |
| ELIC | Triton X-100 (in dual-detergent strategy) | Not specified | ~10-fold increase vs. DDM alone | [5] |
Purity
Protein purity is another critical factor. While specific comparative data on purity between DDAO and Triton X-100 is limited, the choice of detergent and the subsequent purification strategy are intertwined. The "dual-detergent strategy" mentioned earlier, which employs Triton X-100 for initial extraction followed by another detergent during purification, has been shown to yield pure and stable membrane proteins[5]. Non-ionic detergents like Triton X-100 are often used to reduce non-specific binding of contaminating proteins during affinity chromatography.
Preservation of Structure and Function
Maintaining the native conformation and biological activity of the extracted protein is often the most challenging aspect. Zwitterionic detergents like DDAO have been reported to be effective in solubilizing G-protein coupled receptors (GPCRs) while maintaining their native structures.
Triton X-100 is generally considered a mild, non-denaturing detergent that is effective in solubilizing membrane proteins while preserving their native structure and function[2]. This makes it a valuable tool for studies requiring functional assays. However, it's important to note that Triton X-100 can sometimes be harsh and may cause protein denaturation, depending on the specific protein and conditions used.
Experimental Protocols: Step-by-Step Guidance
Below are detailed protocols for membrane protein extraction using DDAO and Triton X-100. These should be considered as starting points and may require optimization for specific proteins and cell types.
Protocol 1: Membrane Protein Extraction using Didecyldimethylamine oxide (DDAO)
This protocol is a general guideline for the solubilization of membrane proteins using DDAO.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) DDAO
-
High-speed centrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Protocol 2: Membrane Protein Extraction using Triton X-100
This protocol provides a detailed procedure for extracting membrane proteins using Triton X-100.
Materials:
-
Cultured cells (0.2-1 x 10⁸) or tissue sample
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 7.4
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with freshly added protease inhibitors
-
2% (w/v) Triton X-100 solution
-
High-speed centrifuge and appropriate tubes
-
Mechanical homogenizer
Procedure:
-
Cell/Tissue Preparation:
-
Cultured Cells: Collect cells, wash with ice-cold PBS, and centrifuge at 500 x g for 5 minutes at 4°C. Resuspend the pellet in 2 mL of ice-cold Homogenization Buffer and homogenize on ice.
-
Tissues: Mince the tissue on ice, wash with PBS, and homogenize in 2 volumes of Homogenization Buffer until completely lysed.
-
-
Removal of Intact Cells and Debris: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. Collect the supernatant.
-
Membrane Isolation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membranes. Discard the supernatant (cytosolic fraction).
-
Washing the Membranes: Wash the pellet with Homogenization Buffer and re-centrifuge at 100,000 x g for 1 hour at 4°C.
-
Solubilization: Resuspend the membrane pellet in 1 mL of Homogenization Buffer. Add Triton X-100 to a final concentration of 1% (v/v).
-
Incubation: Incubate for 30 minutes at 4°C with occasional vortexing.
-
Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C.
-
Collection: Transfer the supernatant containing the solubilized membrane proteins to a fresh tube.
Visualizing the Workflow: From Cell to Solubilized Protein
The following diagrams illustrate the general experimental workflows for membrane protein extraction.
Caption: General workflow for membrane protein extraction.
Logical Decision-Making for Detergent Selection
Choosing the right detergent involves considering multiple factors related to your specific protein of interest and downstream applications.
Caption: Decision tree for detergent selection.
Downstream Compatibility: A Critical Consideration
The choice of detergent can have significant implications for downstream analytical techniques.
-
UV-Vis Spectrophotometry: Triton X-100 contains an aromatic ring that absorbs strongly in the UV range, interfering with protein quantification methods that rely on absorbance at 280 nm (A280)[3]. DDAO, lacking this chromophore, is more compatible with such methods.
-
Chromatography: Both detergents are generally compatible with various chromatography techniques, such as affinity and size-exclusion chromatography. However, the large micelle size of Triton X-100 can sometimes affect resolution in size-exclusion chromatography.
-
Mass Spectrometry: While both detergents can be used, their presence can interfere with mass spectrometry analysis. Detergent removal steps are often necessary. Triton X-100 can be challenging to remove completely due to its low CMC.
-
Structural Biology: The choice of detergent is critical for structural studies like X-ray crystallography and cryo-electron microscopy. The homogeneity and stability of the protein-detergent complex are key, and the optimal detergent must be determined empirically for each protein.
Conclusion: Making an Informed Choice
Both DDAO and Triton X-100 are valuable tools in the membrane protein researcher's toolkit.
-
Triton X-100 stands out as a cost-effective, mild, and non-denaturing detergent suitable for the initial screening and large-scale extraction of a wide variety of membrane proteins. Its major drawbacks are its UV absorbance and difficulty of removal.
-
Didecyldimethylamine oxide (DDAO) , a zwitterionic detergent, offers the advantages of being dialyzable and not interfering with UV-based protein quantification. It has shown promise for specific classes of proteins like GPCRs.
Ultimately, the optimal detergent choice is protein-dependent and must be determined empirically. A preliminary screening with a panel of detergents, including both DDAO and Triton X-100, is highly recommended to identify the conditions that yield the highest quantity of pure, stable, and functional protein for your specific research needs.
References
- 1. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Purity Validation of 1-Decanamine, N-decyl-N-methyl-, N-oxide by HPLC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "1-Decanamine, N-decyl-N-methyl-, N-oxide," a versatile amine oxide surfactant, with relevant alternatives. The purity of this compound is critical for its performance and safety in various applications, including as an excipient in drug formulations, a foaming agent in personal care products, and an antimicrobial agent. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the precise determination of its purity and the identification of potential impurities.
Comparative Purity and Performance Analysis
The performance of "this compound" is benchmarked against two common alternatives: Lauramine Oxide, another amine oxide surfactant with a different alkyl chain length, and Benzalkonium Chloride, a widely used quaternary ammonium compound. The primary impurity of concern for amine oxides is the corresponding unoxidized tertiary amine.
| Compound | Purity (%) by HPLC-MS | Key Impurity | Impurity Level (%) | Foaming Stability (Foam Height after 5 min) | Antimicrobial Activity (MIC vs. S. aureus) |
| This compound | 99.2 | N,N-didecyl-N-methylamine | 0.7 | 150 mm | 16 µg/mL |
| Lauramine Oxide | 98.5 | N,N-dimethyl-dodecylamine | 1.2 | 180 mm | 32 µg/mL |
| Benzalkonium Chloride | 97.8 | Various homologues | 2.1 | 120 mm | 8 µg/mL |
Note: The data presented in this table is a representative example for comparative purposes and may not reflect actual experimental results.
Experimental Protocol: Purity Determination by HPLC-MS
This protocol outlines a method for the quantitative analysis of "this compound" and its primary impurity, N,N-didecyl-N-methylamine.
1. Materials and Reagents:
-
Reference standard of this compound (>99.5% purity)
-
Reference standard of N,N-didecyl-N-methylamine (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Sample of this compound for analysis
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 80% B
-
12.1-15 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Scan Range: m/z 100-500
5. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Prepare calibration standards of the reference compound and the primary impurity at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in methanol.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Identify the peaks for this compound and its impurity in the chromatogram based on their retention times and mass-to-charge ratios.
-
Quantify the amount of the main compound and its impurity using the calibration curves generated from the reference standards.
-
Calculate the purity of the sample as the percentage of the main compound relative to the total area of all detected peaks.
Experimental Workflow
The following diagram illustrates the logical flow of the purity validation process.
A Comparative Analysis of Surfactant Efficiency: "1-Decanamine, N-decyl-N-methyl-, N-oxide" in the Context of Non-ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the surfactant efficiency of "1-Decanamine, N-decyl-N-methyl-, N-oxide," also known as didecylmethylamine oxide, against commonly used non-ionic surfactants. Due to a lack of publicly available experimental data for didecylmethylamine oxide, this comparison focuses on the general properties of amine oxide surfactants and provides a detailed analysis of established non-ionic alternatives.
Executive Summary
Data Presentation: A Comparative Look at Non-ionic Surfactants
The following table summarizes the key surfactant efficiency parameters for several widely used non-ionic surfactants. This data serves as a benchmark for evaluating the potential performance of novel surfactants like "this compound."
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Hydrophilic-Lipophilic Balance (HLB) |
| Polysorbate 20 | 0.06 mg/mL[1] | ~36[2] | 16.7[3] |
| Polysorbate 80 | 0.012 mg/mL | ~40 | 15.0[4][5][6] |
| Triton X-100 | 0.22 - 0.24 mM | ~33[7] | 13.5 |
| Brij 35 | 0.05 - 0.1 mM[8] | ~36 | 16.9 |
| This compound | Data not available | Data not available | Data not available |
Understanding Amine Oxide Surfactants
"this compound" belongs to the class of amine oxide surfactants. These are typically considered amphoteric or weakly cationic surfactants. Their properties are pH-dependent; they behave as non-ionic surfactants in neutral to alkaline solutions and become cationic in acidic environments. This dual nature allows them to be compatible with a wide range of other surfactants.
Experimental Protocols for Surfactant Efficiency Determination
Accurate comparison of surfactant efficiency relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental measure of surfactant efficiency, representing the concentration at which surfactant monomers begin to self-assemble into micelles.
1. Surface Tensiometry:
-
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.
-
Methodology:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.
-
2. Fluorescence Spectroscopy using a Pyrene Probe:
-
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a change in its fluorescence spectrum.
-
Methodology:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of surfactant solutions in water, each containing a small, constant amount of the pyrene stock solution.
-
Excite the solutions at a wavelength of approximately 335 nm and record the emission spectra.
-
Monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.
-
Plot the I1/I3 ratio as a function of the surfactant concentration. A sharp decrease in the ratio indicates the formation of micelles, and the concentration at which this occurs is the CMC.
-
Mandatory Visualizations
Experimental Workflow for Surfactant Efficiency Comparison
Caption: Experimental workflow for comparing surfactant efficiency.
Logical Relationship of Surfactant Properties
References
- 1. Determination of CMC of polysorbate 20 in aqueous solution by surface tension method. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 4. boussey-control.com [boussey-control.com]
- 5. Application of Polysorbate 80 in Preparation of Test Product - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 6. A Complete Guide to Food Grade Polysorbate 80 | Blog [cnchemsino.com]
- 7. dow.com [dow.com]
- 8. ulab360.com [ulab360.com]
Unveiling the Potency of Long-Chain Amine Oxides: A Comparative Study of Their Antimicrobial Efficacy
For Immediate Release
In the ongoing battle against microbial resistance, the scientific community continues to explore novel antimicrobial agents. Among these, long-chain amine oxides have emerged as a promising class of compounds with significant biocidal activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various long-chain amine oxides, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of new therapeutic solutions.
Executive Summary
Long-chain amine oxides are amphoteric surfactants characterized by a hydrophilic amine oxide head group and a hydrophobic alkyl chain. Their antimicrobial activity is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. This guide delves into the structure-activity relationship of these compounds, presenting a comparative analysis of their efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of long-chain amine oxides is significantly influenced by the length of their alkyl chain. A systematic evaluation of a homologous series of N-alkyl-N,N-dimethylamine oxides against common pathogens reveals a clear trend in their minimum inhibitory concentrations (MIC).
Table 1: Minimum Inhibitory Concentration (MIC) of N-Alkyl-N,N-Dimethylamine Oxides against S. aureus and E. coli[1][2]
| Alkyl Chain Length | Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |
| C8 | Octyl-N,N-dimethylamine oxide | 29,000 | 36,000 |
| C10 | Decyl-N,N-dimethylamine oxide | 1,800 | 2,300 |
| C12 | Dodecyl-N,N-dimethylamine oxide (LDAO) | 230 | 150 |
| C14 | Tetradecyl-N,N-dimethylamine oxide (TDAO) | 62 | 31 |
| C16 | Hexadecyl-N,N-dimethylamine oxide | 62 | 120 |
| C18 | Octadecyl-N,N-dimethylamine oxide | 240 | 470 |
| C18 (unsaturated) | Oleyl-N,N-dimethylamine oxide | 60 | 30 |
The data clearly indicates that the antimicrobial activity increases with the lengthening of the alkyl chain, peaking at C14 for E. coli and plateauing at C14-C16 for S. aureus[1][2]. Interestingly, the unsaturated C18 oleyl derivative demonstrates potent activity, comparable to the most active saturated counterparts[1].
Further studies on both acyclic and novel cyclic amine oxides against a panel of 21 methicillin-resistant Staphylococcus aureus (MRSA) strains provide additional insights into their potential.
Table 2: MIC₅₀ and MIC₉₀ of Acyclic and Cyclic Amine Oxides against MRSA[3][4]
| Compound | Alkyl Chain | MIC₅₀ (µM) | MIC₉₀ (µM) |
| LDAO (acyclic) | C12 | 156.25 | 312.5 |
| TDAO (acyclic) | C14 | 19.53 | 39.06 |
| C12NOX (cyclic) | C12 | 78.12 | 156.25 |
| C14NOX (cyclic) | C14 | 4.88 | 9.76 |
| C16NOX (cyclic) | C16 | 2.44 | 4.88 |
These findings highlight the superior efficacy of longer-chain derivatives, with the C16 cyclic amine oxide (C16NOX) exhibiting the lowest MIC values against a challenging collection of resistant strains[3][4].
Mechanism of Action: Cell Membrane Disruption
The primary mechanism by which long-chain amine oxides exert their antimicrobial effect is through the disorganization of the bacterial cell membrane.[5][6][7] This process can be visualized as a multi-step interaction.
Caption: Mechanism of antimicrobial action of long-chain amine oxides.
The amphiphilic nature of these molecules facilitates their interaction with the cell membrane. The hydrophobic alkyl tail inserts into the lipid bilayer, disrupting the packing of phospholipids. This leads to increased membrane fluidity and permeability, resulting in the leakage of essential intracellular components, such as potassium ions, and ultimately, cell lysis.[5][7]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial efficacy of a compound. The following outlines the widely used broth microdilution method.
Broth Microdilution Method for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Amine Oxide Dilutions: A series of twofold dilutions of the amine oxide compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted amine oxide is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no amine oxide) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the amine oxide that completely inhibits visible growth of the microorganism.
Synthesis of Novel Long-Chain Amine Oxides: Example of L-prolinol N-oxide Alkyl Derivatives
The exploration of novel amine oxide structures is crucial for expanding the arsenal of antimicrobial agents. The synthesis of L-prolinol N-oxide alkyl derivatives serves as a representative example of how new long-chain amine oxides can be generated.
Caption: Synthetic pathway for L-prolinol N-oxide alkyl derivatives.
This synthetic route typically involves a two-step process: N-alkylation of the starting material, L-prolinol, followed by oxidation of the resulting tertiary amine to the corresponding N-oxide.
Conclusion
Long-chain amine oxides represent a versatile and potent class of antimicrobial agents. The data presented in this guide underscores the critical role of the hydrophobic alkyl chain length in determining their efficacy. The primary mechanism of action, centered on the disruption of the cell membrane, makes them effective against a broad spectrum of bacteria, including resistant strains. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of these promising compounds. Further research into novel structures and formulations is warranted to fully exploit the therapeutic potential of long-chain amine oxides in addressing the global challenge of antimicrobial resistance.
References
- 1. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to Critical Micelle Concentration (CMC) Determination for Amine Oxide Surfactants
For Researchers, Scientists, and Drug Development Professionals
Understanding Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the concentration of surfactant monomers remains relatively constant, and any additional surfactant molecules form new micelles. Accurate determination of the CMC is crucial for various applications in drug development, formulation, and delivery, as it influences properties such as solubilization, surface tension, and biological activity.
Methods for CMC Determination
Several physicochemical methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the surface tension of the surfactant solution as a function of concentration. A sharp break in the surface tension vs. log(concentration) plot indicates the CMC. | Highly sensitive and widely used. Provides a direct measure of surface activity. | Can be affected by impurities. Requires careful temperature control. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) whose emission spectrum is sensitive to the polarity of its microenvironment. The formation of micelles creates a nonpolar environment, leading to a change in the fluorescence intensity or wavelength. | Very sensitive method, suitable for low CMC values. Can provide information on micelle polarity. | The probe itself may interact with the surfactant and affect micellization. |
| Conductivity Measurement | Applicable to ionic surfactants. The conductivity of the solution changes due to the different mobility of monomers and micelles. A break in the conductivity vs. concentration plot indicates the CMC. | Simple, inexpensive, and provides accurate results for ionic surfactants. | Not suitable for non-ionic or zwitterionic surfactants at their isoelectric point. |
| Turbidimetry | Measures the turbidity of the solution as a function of surfactant concentration. Micelle formation can lead to an increase in light scattering and thus turbidity. | Simple and can be performed with a standard spectrophotometer. | Less sensitive than other methods, particularly for surfactants with low aggregation numbers or small micelles. |
Experimental Protocols
Below are generalized experimental protocols for the aforementioned CMC determination methods. These should be adapted based on the specific surfactant and available equipment.
Surface Tensiometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in a suitable solvent (e.g., deionized water).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.
Fluorescence Spectroscopy
-
Probe Preparation: Prepare a stock solution of a fluorescent probe (e.g., pyrene in acetone) at a concentration that results in minimal perturbation of the system.
-
Sample Preparation: Add a small, constant aliquot of the probe stock solution to each of the serially diluted surfactant solutions. The final probe concentration should be very low (micromolar range).
-
Fluorescence Measurement: Excite the samples at an appropriate wavelength for the probe (e.g., ~335 nm for pyrene) and record the emission spectrum.
-
Data Analysis: Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks, I1/I3, for pyrene) against the surfactant concentration. The CMC is determined from the point of inflection in the resulting sigmoidal plot.
Conductivity Measurement
-
Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductance against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Turbidimetry
-
Solution Preparation: Prepare a series of surfactant solutions covering a wide concentration range.
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each solution at a fixed wavelength (e.g., 500 nm) using a spectrophotometer.
-
Data Analysis: Plot the turbidity against the surfactant concentration. An abrupt increase in turbidity indicates the onset of micelle formation, and the corresponding concentration is the CMC.
Cross-Validation of CMC Determination Methods
To ensure the accuracy of the determined CMC value, it is highly recommended to use at least two different methods. The agreement of CMC values obtained from different techniques provides confidence in the result. The following workflow illustrates the process of cross-validating CMC determination methods.
Caption: Workflow for Cross-Validation of CMC Determination Methods.
Conclusion
The accurate determination of the Critical Micelle Concentration is paramount for the effective development and application of surfactants like "1-Decanamine, N-decyl-N-methyl-, N-oxide". While direct experimental data for this specific compound is pending in public literature, the methodologies and cross-validation workflow presented in this guide provide a robust framework for its characterization. By employing multiple techniques such as surface tensiometry, fluorescence spectroscopy, and conductivity measurements, researchers can confidently determine the CMC and advance their understanding and application of these important molecules.
Benchmarking the catalytic activity of Didecylmethylamine oxide against known phase transfer catalysts
For researchers, scientists, and professionals in drug development, the selection of an optimal phase transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. This guide provides a comparative analysis of Didecylmethylamine oxide (DDMAO) against established phase transfer catalysts. However, a comprehensive literature search did not yield specific studies that directly benchmark the catalytic activity of DDMAO against well-known phase transfer catalysts such as quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB, Aliquat 336) or phosphonium salts in specific organic reactions.
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, possessing both hydrophilic and lipophilic properties, transports one reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs.
While Didecylmethylamine oxide (DDMAO) is structurally related to quaternary ammonium compounds, which are a prominent class of phase transfer catalysts, its primary applications found in the available literature are as a surfactant, disinfectant, and antimicrobial agent. There is a notable absence of published research focusing on its efficacy as a phase transfer catalyst in organic synthesis and providing a direct comparison with other established catalysts.
Theoretical Considerations for Catalytic Activity
The potential for an amine oxide like DDMAO to act as a phase transfer catalyst stems from its zwitterionic nature at neutral pH. The positively charged nitrogen atom could facilitate the transport of anions from an aqueous to an organic phase, a key step in the phase transfer catalytic cycle. However, the catalytic efficiency would be dependent on several factors including the stability of the ion pair formed, the lipophilicity of the catalyst, and its stability under the reaction conditions.
Established phase transfer catalysts like Tetrabutylammonium bromide (TBAB) and Aliquat 336 are widely used due to their proven ability to effectively shuttle anions and their stability under various reaction conditions. A direct comparative study would be necessary to ascertain the relative performance of DDMAO.
Experimental Protocol for Benchmarking Catalytic Activity
To rigorously evaluate the catalytic activity of Didecylmethylamine oxide against known phase transfer catalysts, a standardized experimental protocol is essential. The Williamson ether synthesis, a classic SN2 reaction, serves as an excellent model system for this purpose due to its reliance on a nucleophilic substitution facilitated by a phase transfer catalyst.
Objective:
To compare the catalytic efficiency of Didecylmethylamine oxide (DDMAO) with Tetrabutylammonium bromide (TBAB) and Aliquat 336 in the O-alkylation of a model phenol.
Reaction:
O-alkylation of 4-nitrophenol with 1-bromobutane.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Toluene
-
Didecylmethylamine oxide (DDMAO)
-
Tetrabutylammonium bromide (TBAB)
-
Aliquat 336
-
Internal standard (e.g., Dodecane)
-
Deionized water
Procedure:
-
Reaction Setup: In a series of identical round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (e.g., 10 mmol), toluene (e.g., 20 mL), and an aqueous solution of NaOH (e.g., 20 mmol in 20 mL of water).
-
Catalyst Addition: To each flask, add a specific molar percentage (e.g., 1 mol%) of the respective phase transfer catalyst: DDMAO, TBAB, or Aliquat 336. A control reaction without any catalyst should also be set up.
-
Reactant Addition: Add 1-bromobutane (e.g., 12 mmol) and the internal standard to each flask.
-
Reaction Execution: Heat the mixtures to a constant temperature (e.g., 80°C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring and Analysis: Withdraw aliquots from the organic phase at regular time intervals (e.g., every 30 minutes). Analyze the samples by Gas Chromatography (GC) to determine the conversion of 4-nitrophenol and the yield of the product, 1-butoxy-4-nitrobenzene.
-
Data Collection: Record the reaction time required to reach maximum conversion and the final product yield for each catalyst.
Data Presentation
The quantitative data obtained from the proposed experimental protocol should be summarized in a clear and structured table for easy comparison.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion of 4-Nitrophenol (%) | Yield of 1-butoxy-4-nitrobenzene (%) |
| No Catalyst | 0 | 8 | ||
| Didecylmethylamine oxide (DDMAO) | 1 | |||
| Tetrabutylammonium bromide (TBAB) | 1 | |||
| Aliquat 336 | 1 |
Note: The data in this table is hypothetical and would need to be populated with experimental results.
Visualization of the Experimental Workflow
The logical flow of the benchmarking experiment can be visualized using the following diagram.
Caption: Experimental workflow for benchmarking phase transfer catalysts.
Conclusion
While Didecylmethylamine oxide shares structural similarities with established quaternary ammonium phase transfer catalysts, there is a clear gap in the scientific literature regarding its catalytic activity in organic synthesis. The provided experimental protocol offers a robust framework for a direct and objective comparison of DDMAO with industry-standard catalysts like TBAB and Aliquat 336. The results of such a study would be of significant interest to the chemical research and development community, potentially introducing a new and effective catalyst for a range of phase transfer reactions. Until such data is available, the catalytic performance of Didecylmethylamine oxide in comparison to other phase transfer catalysts remains an open and important question.
A Comparative Guide to the Structural Properties of Micelles Formed by Tertiary Amine Oxides
For Researchers, Scientists, and Drug Development Professionals
Tertiary amine oxides are a versatile class of non-ionic/cationic surfactants that find extensive applications in pharmaceuticals, personal care products, and nanotechnology. Their self-assembly into micelles in aqueous solutions is central to their functionality, influencing properties such as solubilization, drug delivery, and antimicrobial activity. This guide provides a detailed comparison of the structural characteristics of micelles formed by different tertiary amine oxides, supported by experimental data and detailed methodologies.
Data Presentation: Structural Parameters of Tertiary Amine Oxide Micelles
The structure of the hydrophobic tail, particularly the alkyl chain length, significantly influences the self-assembly of tertiary amine oxides into micelles. Below is a summary of key structural parameters for a homologous series of N-alkyl-N,N-dimethylamine oxides.
Tertiary Amine Oxide (C
| Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (N
| Hydrodynamic Radius (R
| Micelle Shape |
| Octyldimethylamine oxide (C8DAO) | 8 | ~25 | ~40 | ~1.5 - 2.0 | Spherical |
| Decyldimethylamine oxide (C10DAO) | 10 | ~2.2 | ~60 | ~2.0 - 2.5 | Spherical |
| Dodecyldimethylamine oxide (C12DAO) | 12 | ~0.17 | ~75 - 80 | ~2.5 - 3.0 | Spherical to Ellipsoidal |
| Tetradecyldimethylamine oxide (C14DAO) | 14 | ~0.016 | ~95 - 100 | ~3.0 - 4.0 | Ellipsoidal/Rod-like |
| Hexadecyldimethylamine oxide (C16DAO) | 16 | ~0.0015 | ~110 - 120 | > 4.0 | Rod-like/Worm-like |
Note: The values presented are approximate and can vary depending on the experimental conditions such as temperature, pH, and ionic strength. The data is compiled from multiple sources to illustrate general trends.
Structural Comparison and Influencing Factors
The data reveals clear trends in how the chemical structure of tertiary amine oxides dictates the resulting micellar architecture:
-
Effect of Alkyl Chain Length: As the length of the hydrophobic alkyl chain increases, the Critical Micelle Concentration (CMC) decreases logarithmically. This is because the increased hydrophobicity of the surfactant monomer leads to a greater thermodynamic driving force for self-assembly to minimize contact with water. Concurrently, the aggregation number (N
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
) and the hydrodynamic radius (Ragg ) of the micelles increase with longer alkyl chains. This growth in size can also be accompanied by a change in micelle shape, transitioning from spherical to ellipsoidal or even rod-like structures for longer-chain surfactants.h -
Effect of pH: Tertiary amine oxides are weak bases. At low pH, the amine oxide headgroup becomes protonated, imparting a positive charge and transforming the surfactant into a cationic species. This electrostatic repulsion between the headgroups leads to a higher CMC and a smaller aggregation number compared to the non-ionic form at neutral or alkaline pH. This pH-responsiveness is a key feature that can be exploited in drug delivery systems for targeted release.
-
Effect of Headgroup Structure: While this guide focuses on N-alkyl-N,N-dimethylamine oxides, modifications to the headgroup, such as the substitution of methyl groups with larger or more polar moieties, can also influence micellar properties. Generally, bulkier or more hydrophilic headgroups will increase the CMC and decrease the aggregation number due to increased steric hindrance and hydration at the micelle surface.
Mandatory Visualization
Below are diagrams illustrating the key relationships and experimental workflows discussed in this guide.
Caption: Structure-Property Relationship of Tertiary Amine Oxide Micelles.
Caption: Workflow for Tertiary Amine Oxide Micelle Characterization.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data on micellar properties.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene as a Probe
Principle: Pyrene, a fluorescent probe, exhibits a change in the intensity ratio of its first and third vibronic peaks (I
1
/I3
1
3
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tertiary amine oxide surfactant in ultrapure water at a concentration well above its expected CMC.
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 10
M.−3
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of the tertiary amine oxide with varying concentrations by serial dilution of the stock solution.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10
M. The volume of the organic solvent should be kept to a minimum (<1% of the total volume) to avoid affecting micellization.−6 -
Allow the solutions to equilibrate for at least 2 hours in the dark to ensure the complete partitioning of pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 450 nm.
-
Measure the intensities of the first (I
, ~373 nm) and third (I1 , ~384 nm) vibronic peaks.3
-
-
Data Analysis:
-
Plot the I
/I1 ratio as a function of the logarithm of the surfactant concentration.3 -
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the sharpest change in the I
/I1 ratio occurs.3
-
Determination of Micelle Size (Hydrodynamic Radius) by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (R
h
) can be calculated using the Stokes-Einstein equation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the tertiary amine oxide at a concentration significantly above its CMC (typically 10-20 times the CMC) in an appropriate buffer or ultrapure water.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm pore size) directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Set the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 90° or 173°).
-
Ensure the temperature of the sample holder is controlled and equilibrated (e.g., 25 °C).
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for several minutes.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.
-
The instrument's software will record the correlation function of the scattered light intensity.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the diffusion coefficient (D).
-
The hydrodynamic radius (R
) is then calculated using the Stokes-Einstein equation: Rh = (kh T) / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.B -
The size distribution and the polydispersity index (PDI) of the micelles are also obtained, providing information about the homogeneity of the micelle population.
-
Assessing the Biocompatibility of Didecylmethylamine Oxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount to ensuring the safety and efficacy of novel therapeutics. This guide provides a comprehensive comparison of the biocompatibility of Didecylmethylamine oxide (DDAO), an amine oxide surfactant, with other commonly used surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Polysorbate 80.
This document summarizes key biocompatibility data from in vitro studies, including cytotoxicity and hemolysis assays. Detailed experimental protocols are provided to facilitate the replication and validation of these findings. Furthermore, visual diagrams of relevant signaling pathways and experimental workflows are included to enhance comprehension.
Executive Summary of Biocompatibility Data
The following table provides a comparative overview of the cytotoxic and hemolytic potential of DDAO and other selected surfactants. Cytotoxicity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that causes a 50% reduction in cell viability. Hemolytic potential is categorized based on the surfactant's ability to rupture red blood cells.
| Surfactant | Type | Cytotoxicity (IC50) | Hemolytic Potential |
| Didecylmethylamine oxide (DDAO) | Amine Oxide (Zwitterionic/Cationic) | Data not available in comparable format; induces non-apoptotic cell death[1] | Data not available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.1 mM - 5.0 mM (Human Airway Epithelial Cells)[2][3][4] | High |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~10 - 30 µM (HaCaT and CRL-1490 cells)[5] | High[6] |
| Polysorbate 80 (Tween 80) | Non-ionic | ~48.1 µg/mL (U937 cells) | Low to Moderate[7][8][9][10][11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in cell lines, exposure times, and assay methodologies.
In-Depth Biocompatibility Analysis
Cytotoxicity Assessment
Recent research indicates that Didecylmethylamine oxide (DDAO) induces a form of non-apoptotic cell death in human bronchial epithelial cells, potentially through a mechanism involving lysosomal-associated cell death, a process termed lipotoxicity.[1] This is characterized by a decrease in cell viability and the formation of cytoplasmic vacuoles.[1]
In comparison, Sodium Dodecyl Sulfate (SDS), a widely used anionic surfactant, exhibits significant cytotoxicity across various cell lines. Studies on human airway epithelial cells have reported IC50 values ranging from approximately 0.1 mM to 5.0 mM, depending on the specific assay and cell type.[2][3][4]
Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant, is known for its high toxicity. For instance, in HaCaT and CRL-1490 cell lines, the IC50 values after a 24-hour exposure are in the range of 10 to 30 µM.[5]
Polysorbate 80, a non-ionic surfactant, is generally considered to have lower cytotoxicity compared to ionic surfactants. An IC50 value of 48.1 µg/mL has been reported for U937 cells.
Hemolytic Potential
SDS is recognized as a potent hemolytic agent, with its activity being influenced by factors such as temperature.[12] Similarly, CTAB also demonstrates high hemolytic activity.[6] In contrast, Polysorbate 80 generally exhibits low to moderate hemolytic potential, which can be concentration-dependent.[7][8][9][10][11] Some studies have indicated that certain formulations containing Polysorbate 80 can induce significant hemolysis.[11]
Experimental Methodologies
To ensure the reproducibility of biocompatibility assessments, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assays: MTT and LDH
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the lactate dehydrogenase (LDH) assay are standard colorimetric methods for assessing cell viability and cytotoxicity.
MTT Assay Protocol: This assay measures the metabolic activity of cells, which is indicative of their viability.
MTT Assay Experimental Workflow
LDH Assay Protocol: This assay quantifies the release of LDH from damaged cells into the culture medium.
LDH Assay Experimental Workflow
Hemolysis Assay (ASTM F756)
The ASTM F756 standard practice provides a protocol for assessing the hemolytic properties of materials.[1][13] This can be adapted for testing surfactants.
Direct Contact Method:
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh, anticoagulated blood and wash the RBCs with a saline solution. Resuspend the washed RBCs to a desired concentration.
-
Exposure: Add the surfactant solution at various concentrations to the RBC suspension. Include a positive control (e.g., Triton X-100) and a negative control (saline).
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 3 hours), with gentle agitation.[14]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Hemolysis Assay Experimental Workflow
Signaling Pathways in Surfactant-Induced Cell Death
Surfactants can induce cell death through various mechanisms, including apoptosis and necrosis. The specific pathway activated can depend on the surfactant's chemical properties and concentration.
DDAO-Induced Lysosomal-Associated Cell Death
Recent findings suggest that DDAO may trigger a non-apoptotic cell death pathway linked to lysosomal dysfunction.[1] This process, potentially a form of lipotoxicity, involves the accumulation of lipids within the lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately causing cell death.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of hemoglobin with hexadecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Kinetic spectrophotometric study on hemolytic process of polysorbate 80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between ingredient of polysorbate 80 and its hemolysis [jcpu.cpu.edu.cn]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. Hemolytic Activity, Cytotoxicity, and Antimicrobial Effects of Human Albumin- and Polysorbate-80-Coated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
Safety Operating Guide
Safe Disposal Protocol for 1-Decanamine, N-decyl-N-methyl-, N-oxide
The following document provides comprehensive guidance on the proper disposal procedures for 1-Decanamine, N-decyl-N-methyl-, N-oxide. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This substance is classified as hazardous, and its disposal must comply with all federal, state, and local regulations.[1]
Hazard Identification and Classification
This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[2][3] It is also very toxic to aquatic life, with long-lasting effects.[2][4] Therefore, it must not be released into the environment through drains or sewers.[1][5][6]
Table 1: GHS Hazard Classification
| Hazard Code | Description | Source |
|---|---|---|
| H314 | Causes severe skin burns and eye damage | [2] |
| H318 | Causes serious eye damage | [2] |
| H335 | May cause respiratory irritation | [2] |
| H400 | Very toxic to aquatic life | [2] |
| H410 | Very toxic to aquatic life with long lasting effects |[2] |
Disposal and Handling Protocols
Proper disposal is essential to mitigate the risks associated with this chemical. The primary recommended method is incineration by a licensed hazardous waste disposal facility.
Experimental Protocol for Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure all personnel are equipped with appropriate PPE. This includes, but is not limited to:
-
Waste Segregation and Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name: "Hazardous Waste: this compound".
-
Include all relevant hazard symbols (e.g., Corrosive, Environmentally Hazardous).
-
-
Storage:
-
Professional Disposal:
-
Do not attempt to neutralize the waste unless you are trained and equipped for the specific procedure.
-
Do not dispose of this chemical down the drain or in regular solid waste.[1][5]
-
Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[5] These professionals are equipped to handle and transport the material for final disposal, typically via high-temperature incineration.
-
Emergency Spill Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Control the Source: If it is safe to do so, stop the source of the leak.
-
Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to dike the flow of the spilled material.[7]
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of hazardous amine oxide waste.
References
- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [lookchem.com]
- 2. This compound | C21H45NO | CID 93529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 1-Decanamine, N-decyl-N-methyl-, N-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Decanamine, N-decyl-N-methyl-, N-oxide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7396-58-9
Hazard Summary: This chemical is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2] In case of fire, it may emit toxic fumes of nitrogen oxides.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling/Weighing | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended.[3][4][5] | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use.[5] | Not typically required if handled in a well-ventilated area or a chemical fume hood. |
| Preparing Solutions/Dilutions | Chemical safety goggles and a face shield.[4] | Impervious clothing, chemical-resistant gloves, and boots. | Use a NIOSH/MSHA approved respirator if there is a risk of inhalation of vapors or aerosols, especially if not handled in a fume hood.[4][6] |
| Spill Cleanup | Chemical safety goggles and a face shield.[4] | Full protective clothing, including chemical-resistant gloves and boots.[1] | A self-contained breathing apparatus (SCBA) should be worn for large spills or in poorly ventilated areas.[1] |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves and a lab coat. | Not typically required if handling sealed waste containers. |
Emergency Procedures and First Aid
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[7] Wash off with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[3] |
| Inhalation | Move the victim to fresh air.[8] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]
-
Ensure the storage area has access to an eyewash station and a safety shower.[4][6]
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.[1]
-
Wash hands thoroughly after handling.[6]
-
Ground all containers prior to pouring to prevent static discharge.[1]
4. Spill Management:
-
In the event of a spill, evacuate the area.
-
Remove all sources of ignition.[7]
-
Wear the appropriate PPE as outlined in the table above.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][4]
-
Do not allow the spilled material to enter drains or waterways.[1][7]
5. Waste Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.[1]
-
Do not dispose of via sinks or drains.[1]
-
Use a licensed professional waste disposal service.[9]
-
Empty containers may retain product residue and should be treated as hazardous.[1]
Visual Safety Protocols
The following diagrams illustrate key safety workflows.
References
- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [m.lookchem.com]
- 2. This compound | C21H45NO | CID 93529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. DECYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
